Vorolanib

Catalog No.
S546867
CAS No.
1013920-15-4
M.F
C23H26FN5O3
M. Wt
439.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vorolanib

CAS Number

1013920-15-4

Product Name

Vorolanib

IUPAC Name

N-[(3S)-1-(dimethylcarbamoyl)pyrrolidin-3-yl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

Molecular Formula

C23H26FN5O3

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C23H26FN5O3/c1-12-19(10-17-16-9-14(24)5-6-18(16)27-21(17)30)25-13(2)20(12)22(31)26-15-7-8-29(11-15)23(32)28(3)4/h5-6,9-10,15,25H,7-8,11H2,1-4H3,(H,26,31)(H,27,30)/b17-10-/t15-/m0/s1

InChI Key

KMIOJWCYOHBUJS-HAKPAVFJSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Vorolanib, CM-082, X-82, CM082, X82, CM 082, X 82

Canonical SMILES

CC1=C(NC(=C1C(=O)NC2CCN(C2)C(=O)N(C)C)C)C=C3C4=C(C=CC(=C4)F)NC3=O

Isomeric SMILES

CC1=C(NC(=C1C(=O)N[C@H]2CCN(C2)C(=O)N(C)C)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O

The exact mass of the compound Vorolanib is 439.202 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Comprehensive Technical Guide: Vorolanib in Preclinical Angiogenesis Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Vorolanib and Its Molecular Mechanisms

This compound (developmental code CM082) represents a novel multi-targeted tyrosine kinase inhibitor (TKI) specifically engineered to address limitations of earlier anti-angiogenic therapies while maintaining potent preclinical anti-tumor activity. This small molecule inhibitor was structurally derived from sunitinib but incorporates chemical modifications designed to enhance its kinase selectivity and safety profile. Unlike antibody-based therapies that target specific VEGF ligands extracellularly, this compound operates intracellularly by targeting multiple vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptor (PDGFR) isoforms, creating a broader anti-angiogenic effect through simultaneous inhibition of parallel signaling pathways. This multi-target approach is particularly valuable in overcoming the resistance mechanisms that often develop with single-target therapies in cancer and ocular neovascular diseases. [1] [2]

The molecular design of this compound emphasizes improved pharmacokinetic properties, notably a shorter half-life (approximately 4-8 hours) and limited tissue accumulation compared to other TKIs like sunitinib. These characteristics theoretically contribute to reduced systemic toxicity while maintaining therapeutic efficacy. From a clinical development perspective, this compound's oral bioavailability offers significant administration advantages over intravitreal injections for ocular conditions and provides dosing flexibility for oncology applications. The compound's unique binding properties enable potent inhibition of key angiogenic receptors while demonstrating more stringent kinase selectivity than earlier generation inhibitors, potentially translating to improved safety in clinical settings. Preclinical studies have consistently demonstrated that this compound maintains robust anti-angiogenic and anti-tumor activity despite its optimized pharmacokinetic profile, positioning it as a promising candidate for multiple therapeutic applications. [1] [2] [3]

Kinase Inhibition Profile and Selectivity

Quantitative Kinase Inhibition Profile

This compound demonstrates a comprehensive kinase inhibition profile that specifically targets key receptors involved in angiogenic signaling pathways. Through competitive binding assays against 38 human recombinant kinases, this compound has shown remarkable selectivity for vascular endothelial growth factor receptor 2 (VEGFR2/KDR), platelet-derived growth factor receptor beta (PDGFRβ), FMS-like tyrosine kinase 3 (FLT3), and C-Kit receptors. The half-maximal inhibitory concentration (IC₅₀) values reveal this compound's potent binding affinity, particularly for KDR where it demonstrates significantly greater potency (4.7 to 15.4-fold lower IC₅₀ values) compared to sunitinib. This enhanced selectivity profile suggests this compound may offer improved therapeutic targeting while minimizing off-target effects that often contribute to treatment-related toxicities. [1] [4]

Table 1: Comparative IC₅₀ Values of this compound Versus Sunitinib Across Key Kinase Targets

Kinase Target Sunitinib IC₅₀ (nM) This compound IC₅₀ (nM) Selectivity Ratio
KDR (VEGFR2) 17.25 1.12 15.4×
PDGFRβ 0.13 0.13 1.0×
FLT3 2.93 0.63 4.7×
C-Kit 1.22 0.14 8.7×
RET 177 74.1 0.4×
AMPKα1 398.9 352.2 0.9×

The data demonstrates this compound's superior potency against KDR (VEGFR2), the primary mediator of VEGF-induced angiogenesis, with an impressive 15.4-fold increase in potency compared to sunitinib. Similarly, this compound shows enhanced activity against FLT3 and C-Kit, receptors implicated in both angiogenesis and direct tumor cell proliferation. Importantly, this compound exhibits reduced activity against RET and AMPKα1, suggesting more stringent kinase selectivity that may contribute to an improved safety profile in clinical applications. This selective inhibition pattern positions this compound as a targeted anti-angiogenic therapy with potentially fewer off-target effects than earlier generation multi-kinase inhibitors. [1]

Broader Kinase Selectivity and Comparative Analysis

Beyond its core targets, this compound demonstrates a focused inhibition spectrum across the kinome. When screened against additional receptor tyrosine kinases involved in angiogenesis regulation, this compound maintained potent activity against all VEGFR family members (VEGFR1, VEGFR2, VEGFR3) and PDGFRβ while showing weaker inhibition of FGFR1, FGFR2, and FGFR3 compared to its primary targets. This selectivity profile is particularly advantageous for anti-angiogenic therapy, as it allows comprehensive blockade of VEGF and PDGF signaling pathways without significantly impacting FGF-mediated processes, potentially reducing unintended biological consequences. The TIE2 receptor, critical for blood vessel stability, also shows moderate sensitivity to this compound, suggesting additional mechanisms through which this compound may normalize pathological vasculature. [2]

Comparative analysis with other VEGFR TKIs reveals this compound's unique positioning in the therapeutic landscape. While type I TKIs like sunitinib bind active kinase conformations and are considered less selective, and type II inhibitors like axitinib target inactive conformations with higher variability and potentially greater selectivity, this compound appears to combine advantageous properties of both classes. Its binding mode enables potent inhibition while maintaining selectivity against off-target kinases, contributing to its promising preclinical efficacy and toxicity profile. This balanced kinase inhibition profile supports this compound's development for both oncological and ophthalmological applications where sustained angiogenic blockade with minimal toxicity is desirable. [2]

In Vitro Efficacy and Cellular Assays

Anti-Proliferative Effects on Endothelial Cells

This compound demonstrates potent inhibition of VEGF-induced endothelial cell proliferation, a cornerstone of its anti-angiogenic mechanism. In human umbilical vein endothelial cells (HUVECs) stimulated with VEGF₁₆₅, this compound exhibited dose-dependent anti-proliferative activity with IC₅₀ values of 64.13 nM for HUVEC cell lines and 92.37 nM for primary HUVECs. Importantly, this compound showed minimal cytotoxicity against non-stimulated HUVECs (IC₅₀ >2,000 nM), confirming its specific action on VEGF-driven proliferation rather than general cellular toxicity. This selective inhibition highlights this compound's potential for targeted anti-angiogenic therapy without broad cytotoxic effects on normal endothelium. Comparative analysis with sunitinib revealed that while sunitinib demonstrated greater potency in these assays (IC₅₀ values of 39.84 nM and 12.55 nM, respectively), this compound maintained strong efficacy while theoretically offering an improved safety profile based on its kinase selectivity and pharmacokinetic properties. [1]

Table 2: In Vitro Efficacy Profile of this compound Across Cellular Models

Cell Type/Assay Sunitinib IC₅₀ This compound IC₅₀ Experimental Conditions
HUVEC (cell line) proliferation 39.84 nM 64.13 nM VEGF₁₆₅-induced
Primary HUVEC proliferation 12.55 nM 92.37 nM VEGF₁₆₅-induced
Non-stimulated HUVEC N/A >2,000 nM Without VEGF induction
MV-4-11 proliferation 14.81 nM 140 nM FLT3-ITD mutant leukemia
A375 melanoma 2,879 nM >9,000 nM No significant kinase expression
786-O renal cell 6,041 nM >9,000 nM No significant kinase expression

The differential activity between VEGF-stimulated and non-stimulated HUVECs provides important mechanistic insights, demonstrating that this compound's anti-proliferative effects are specifically mediated through inhibition of VEGF signaling pathways rather than general cytotoxicity. This specificity is further reinforced by this compound's ability to inhibit VEGF-induced KDR phosphorylation in HUVECs, confirming direct target engagement at the molecular level. The requirement for VEGF stimulation for potent efficacy suggests this compound will preferentially target pathological angiogenesis (characterized by high VEGF expression) while sparing normal quiescent vasculature, a potentially advantageous therapeutic window. [1]

Anti-Angiogenic Effects in Functional Assays

In tube formation assays—a key in vitro model of angiogenesis—this compound demonstrated significant inhibition of HUVEC capillary-like structure formation at concentrations of 50 nM and 100 nM, with efficacy comparable to sunitinib. This functional assessment confirms that this compound not only inhibits endothelial cell proliferation but also disrupts the complex morphological changes required for new blood vessel formation. Additional mechanistic studies revealed that this compound suppresses VEGFR2 phosphorylation and downstream signaling cascades, providing molecular confirmation of its target engagement and mechanism of action. The anti-angiogenic effects were further validated through microvessel density (MVD) analysis in xenograft models, where this compound treatment resulted in dose-dependent reduction of CD31-positive blood vessels, with high-dose this compound (160 mg/kg twice daily) showing comparable efficacy to sunitinib. [1] [5]

When tested against a panel of solid tumor cell lines (including A375, 786-O, HT-29, HCT-116, BxPC-3, and A549), this compound showed minimal direct anti-proliferative activity (IC₅₀ >9,000 nM), consistent with the absence of its primary kinase targets in these cells. However, this compound demonstrated substantial activity against MV-4-11 leukemia cells (IC₅₀ 140 nM), which harbor FLT3 internal tandem duplication mutations. This differential activity pattern reinforces that this compound's primary anti-tumor mechanism in most contexts is mediated through angiogenesis inhibition rather than direct tumor cell cytotoxicity, though it may have direct effects in malignancies driven by specific kinase mutations. This cellular selectivity profile supports this compound's development as a targeted anti-angiogenic agent with potentially reduced side effects compared to broadly cytotoxic therapies. [1]

In Vivo Efficacy in Disease Models

Anti-Tumor Activity in Xenograft Models

This compound has demonstrated robust anti-tumor efficacy across multiple human tumor xenograft models in mice, supporting its potential as a broad-spectrum anti-cancer agent. In studies evaluating MV-4-11, A549, 786-O, HT-29, BxPC-3, and A375 xenografts, this compound treatment resulted in dose-dependent tumor growth inhibition. Most notably, complete tumor regression was achieved in the MV-4-11 xenograft model, which represents FLT3-ITD mutant biphenotypic B myelomonocytic leukemia. This striking response aligns with this compound's potent FLT3 inhibition (IC₅₀ 0.63 nM) and demonstrates its potential for targeting hematological malignancies with specific kinase mutations. In solid tumor models, this compound consistently suppressed tumor growth across different cancer types, though the magnitude of effect varied depending on the model and dosing regimen. [1] [4]

The dosing optimization studies revealed that this compound's efficacy was schedule-dependent, with various dosing regimens explored across different xenograft models. The anti-tumor effects correlated with inhibition of phosphorylated VEGFR2 in tumor tissues and reduced microvessel density, confirming that the primary mechanism of action is through angiogenesis suppression rather than direct tumor cell killing in most solid tumor contexts. Importantly, in these preclinical models, this compound-treated groups showed no significant toxicities or negative impacts on body weights, whereas sunitinib treatment at 40 mg/kg qd resulted in significant body weight reduction. This differential toxicity profile supports the hypothesis that this compound's optimized kinase selectivity and pharmacokinetic properties may translate to improved tolerability in clinical settings while maintaining anti-tumor efficacy. [1]

Ocular Neovascularization Models

Beyond oncology applications, this compound has shown significant efficacy in models of ocular neovascularization, supporting its potential development for retinal diseases. In rat models of choroidal neovascularization (CNV)—a key pathological feature of wet age-related macular degeneration—this compound administration (10 and 30 mg/kg) from days 10 to 20 after Matrigel injection significantly suppressed CNV development. Quantitative analysis revealed that in control groups, the CNV area on day 20 was 3.7 times larger than on day 10, whereas this compound treatment substantially limited this pathological expansion. These findings demonstrate this compound's ability to inhibit pathological angiogenesis in ocular tissues, suggesting potential applications beyond oncology. [1]

More recent studies in zebrafish models of hypoxia-induced retinal neovascularization have further elucidated this compound's ocular effects. In Tg(kdrl:EGFP) zebrafish larvae exposed to hypoxic conditions, this compound treatment effectively suppressed retinal neovascularization, rescued cell loss in the retinal ganglion cell layer, and improved visual function deficits as measured by optokinetic response and visual motor response assays. Mechanistic investigations in this model indicated that this compound mediates its therapeutic effects primarily through inhibition of VEGFR2 phosphorylation, consistent with findings in mammalian systems. These results across multiple species and disease models strengthen the evidence for this compound's potential as a therapeutic agent for retinal neovascular diseases, potentially offering an oral alternative to intravitreal injections. [5]

Experimental Protocols and Methodologies

Key Assay Protocols

Kinase Binding and Inhibition Assays: The binding affinity and inhibitory potency of this compound against various kinases were determined using KINOMEscan in vitro competition binding assays. Briefly, human recombinant kinases were incubated with this compound or comparator compounds in reaction buffer containing specific kinase/substrate pairs and required cofactors. After 20 minutes of incubation, a mixture of ATP and ³³P-ATP was added to a final ATP concentration of 10μM. Reactions proceeded at room temperature for 2 hours before being spotted onto P81 ion exchange filter paper. Unbound phosphate was removed through extensive washing. Following background subtraction from control reactions with inactive enzyme, kinase activity data were expressed as the percent remaining kinase activity in test samples relative to vehicle (DMSO) reactions. IC₅₀ values were calculated from dose-response curves generated across appropriate compound concentration ranges. [1] [2]

HUVEC Proliferation and Tube Formation Assays: For proliferation assays, human umbilical vein endothelial cells were seeded in culture plates and stimulated with VEGF₁₆₅ (typically 10-50 ng/mL) in the presence or absence of this compound. After 48-72 hours of incubation, cell viability was assessed using MTT, WST-1, or similar colorimetric assays. For tube formation assays, HUVECs were seeded on growth factor-reduced Matrigel in the presence of VEGF₁₆₅ with or without this compound. After 4-18 hours of incubation, tube formation was quantified by measuring total tube length, number of branches, or covered area using image analysis software. Both assays included sunitinib as a comparator and vehicle controls to establish baseline activity. [1] [5]

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding Phosphorylation Phosphorylation VEGFR2->Phosphorylation Activates Signaling Signaling Phosphorylation->Signaling Initiates Proliferation Proliferation Signaling->Proliferation Stimulates Migration Migration Signaling->Migration Promotes TubeFormation TubeFormation Proliferation->TubeFormation Contributes to Migration->TubeFormation Enables Angiogenesis Angiogenesis TubeFormation->Angiogenesis Forms This compound This compound This compound->VEGFR2 Inhibits

VEGFR2 Signaling Inhibition by this compound: This diagram illustrates this compound's mechanism of blocking VEGF-induced VEGFR2 activation, subsequently inhibiting downstream signaling pathways that drive endothelial cell proliferation, migration, and tube formation - key processes in angiogenesis.

In Vivo Model Protocols

Mouse Xenograft Models: Human tumor cell lines (e.g., MV-4-11, A549, 786-O) were implanted subcutaneously into immunodeficient mice. When tumors reached a predetermined volume (typically 100-200 mm³), mice were randomized into treatment groups. This compound was administered orally at doses ranging from 50-400 mg/kg, using various schedules (once daily, twice daily, or intermittent dosing). Control groups received vehicle alone, while comparator groups received sunitinib or other reference agents. Tumor volumes were measured regularly using calipers, and body weights were monitored as an indicator of general toxicity. At study endpoints, tumors were harvested for immunohistochemical analysis of microvessel density (CD31 staining), proliferation markers (Ki-67), and apoptosis (TUNEL assay). For angiogenesis-specific assessments, VEGFR2 phosphorylation status in tumor tissues was evaluated using phospho-specific antibodies. [1]

Retinal Neovascularization Models: For choroidal neovascularization studies in rats, laser photocoagulation was typically used to rupture Bruch's membrane and induce CNV lesions. This compound was administered orally beginning either before or after laser injury. After 7-14 days, eyes were enucleated, and CNV area was quantified using fluorescein angiography or flat-mount preparation with isolectin staining. In zebrafish models, transgenic larvae (e.g., Tg(kdrl:EGFP)) were exposed to hypoxic conditions (1.56 ppm oxygen, 20% air saturation) from 1 to 5 days post-fertilization to induce retinal neovascularization. This compound was added to the water during this period at concentrations of 0.5-1 μM. Retinal vasculature was visualized by confocal microscopy, and quantitative analysis included vessel diameter, branching points, and the ratio of intraocular vessel area to total retinal area. Visual function was assessed using optokinetic response and visual motor response behavioral assays. [1] [5]

G cluster_xenograft Mouse Xenograft Models cluster_ocular Ocular Neovascularization Models Model Model This compound This compound VorolanibDosing This compound Administration (50-400 mg/kg, oral) This compound->VorolanibDosing Treatment This compound Treatment (Oral or Water Bath) This compound->Treatment Assessment Assessment CellImplant Tumor Cell Implantation Randomization Treatment Randomization CellImplant->Randomization Randomization->VorolanibDosing TumorMeasurement Tumor Volume Measurement VorolanibDosing->TumorMeasurement TissueAnalysis Tissue Analysis: MVD, pVEGFR2, Apoptosis TumorMeasurement->TissueAnalysis Injury CNV Induction (Laser or Hypoxia) Injury->Treatment Imaging Vascular Imaging (Fluorescein or Confocal) Treatment->Imaging Quantification Neovascularization Quantification Imaging->Quantification Function Visual Function Assessment Quantification->Function

Preclinical Evaluation Workflow: This diagram outlines the key experimental workflows for evaluating this compound's efficacy in mouse xenograft models (oncology) and ocular neovascularization models (ophthalmology), highlighting common assessment methodologies.

Comparative Analysis and Developmental Status

Comparative Preclinical Profile

When evaluated alongside other VEGFR TKIs, this compound demonstrates distinct advantages in its preclinical profile. Compared to sunitinib, from which it was chemically derived, this compound shows more stringent kinase selectivity while maintaining potent anti-angiogenic and anti-tumor efficacy. This enhanced selectivity profile likely contributes to this compound's improved tolerability in preclinical models, where it did not cause significant body weight loss or observable toxicities at efficacious doses, in contrast to sunitinib which showed negative impacts at 40 mg/kg qd. Additionally, this compound's shorter half-life and limited tissue accumulation represent potential pharmacokinetic advantages that may translate to reduced drug accumulation and decreased chronic toxicity in clinical use. [1] [2]

In comparative kinase inhibition studies, this compound demonstrated superior potency against key targets including KDR (VEGFR2), FLT3, and C-Kit, while showing reduced activity against RET and AMPKα1 compared to sunitinib. This selective inhibition profile suggests this compound may target pathological angiogenesis effectively while sparing certain off-target kinases associated with toxicity. When compared to axitinib, a more selective VEGFR TKI, this compound offers the advantage of simultaneously targeting additional pathways involved in angiogenesis (PDGFR, CSF1R) and tumor progression (FLT3, C-Kit), potentially creating broader anti-tumor activity and reducing resistance development. The multi-targeted nature of this compound, combined with its optimized selectivity, positions it uniquely between the broad multi-kinase inhibitors and highly selective VEGFR inhibitors. [1] [2]

Translation to Clinical Development

The promising preclinical profile of this compound has supported its advancement into extensive clinical testing across multiple phases and indications. Phase I trials established the safety and recommended Phase II dose of this compound as both monotherapy and in combination with other agents, including immune checkpoint inhibitors and everolimus. These studies confirmed this compound's manageable safety profile and provided preliminary evidence of clinical activity. The phase III CONCEPT trial in metastatic renal cell carcinoma demonstrated significantly improved progression-free survival with this compound plus everolimus compared to everolimus alone (10.0 months versus 6.4 months, HR=0.70, p=0.0171), validating the anti-tumor efficacy observed in preclinical models. [3] [6]

Based on its potent anti-angiogenic activity in ocular disease models, this compound is also being developed for ophthalmological indications, including wet age-related macular degeneration. The drug's ability to inhibit multiple VEGF receptors intracellularly offers a potential mechanistic advantage over antibody-based therapies that target specific VEGF ligands extracellularly. Additionally, the development of sustained-release formulations for intravitreal administration aims to leverage this compound's multi-targeted anti-angiogenic activity while minimizing systemic exposure. These clinical development programs across both oncology and ophthalmology demonstrate how this compound's comprehensive preclinical characterization has informed its translational path and positioned it as a promising therapeutic candidate with potential applications in multiple disease areas characterized by pathological angiogenesis. [2] [3] [5]

Conclusion

References

what is Vorolanib tyrosine kinase inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathways

Vorolanib acts as a multi-kinase inhibitor, primarily blocking VEGF and PDGF signaling pathways crucial for tumor angiogenesis and growth.

G This compound This compound Surface_Receptors Cell Surface Receptors (VEGFR, PDGFR) This compound->Surface_Receptors Inhibits External_Growth_Factors External Growth Factors (VEGF, PDGF) External_Growth_Factors->Surface_Receptors Activates Internal_Signaling Internal Signaling Pathways (PI3K/Akt, Ras/MAPK, JAK/STAT) Surface_Receptors->Internal_Signaling Triggers Cellular_Response Cellular Response Internal_Signaling->Cellular_Response Downstream_Effects Downstream Effects Cellular_Response->Downstream_Effects Proliferation Proliferation Downstream_Effects->Proliferation Migration Migration Downstream_Effects->Migration Survival Survival Downstream_Effects->Survival Tube_Formation Tube Formation Downstream_Effects->Tube_Formation

This compound inhibits receptor activation and downstream pro-angiogenic cellular responses.

Preclinical Profile and Experimental Data

Kinase Inhibition Profile this compound shows high potency and selectivity. The table below compares its half-maximal inhibitory concentration (IC₅₀) with sunitinib for key kinase targets [1].

Kinase Target This compound IC₅₀ (nM) Sunitinib IC₅₀ (nM)
KDR (VEGFR2) 1.12 17.25
PDGFRβ 0.13 0.13
FLT3 0.63 2.93
C-Kit 0.14 1.22
RET 74.1 177
AMPKα1 352.2 398.9

Key Preclinical Experimental Protocols

  • In Vitro Kinase Binding Assays: Conducted using KINOMEscan platform with 38 human recombinant kinases. IC₅₀ values determined from in vitro competition binding assays [1].
  • Cell Proliferation and Tube Formation:
    • VEGF-Induced HUVEC Proliferation: Primary Human Umbilical Vein Endothelial Cells (HUVECs) induced with VEGF₁₆₅. This compound inhibited with IC₅₀ of 92.37 nM [1].
    • HUVEC Tube Formation Assay: VEGF-induced HUVECs cultured on Matrigel, this compound inhibited tube formation at 50 and 100 nM, comparable to sunitinib [1].
  • In Vivo Efficacy: Tested in mouse xenograft models (MV-4-11, A549, 786-O, HT-29, BxPC-3, A375). This compound inhibited tumor growth dose-dependently, achieving complete regression in MV-4-11 model [1].

Clinical Development and Trials

This compound has been evaluated across multiple phases, both as monotherapy and in combination with other agents.

Clinical Pharmacokinetics A first-in-human phase I dose-escalation study established 400 mg once daily as the recommended monotherapy dose. The drug has a short half-life (~5-6.5 hours) and showed no accumulation after 21 days of daily dosing [2].

Summary of Key Clinical Trials

Phase Regimen Patient Population Key Efficacy Findings Key Safety Findings
Phase I [2] This compound monotherapy Advanced solid tumors (n=52) 1 CR, 1 PR, 25 SD Most common TRAEs: fatigue (29%), nausea (23%), diarrhea (21%). Most common G3 AE: proteinuria (4%).
Phase Ib [3] This compound + Pembrolizumab or Nivolumab Advanced solid tumors (n=16) 2 confirmed PRs (rectal SCC, SCLC); 2 SD Most common TRAEs: lymphopenia, leukopenia, fatigue, ALT elevation. DLTs at 400 mg. RP2D: 300 mg.
Phase III (CONCEPT) [1] [4] This compound + Everolimus vs Everolimus Advanced RCC, post-anti-VEGF (n=399) PFS: 10.0 mo vs 6.4 mo; Improved ORR Manageable safety profile; combination tolerable with dose adjustments.

Ophthalmic Application this compound is under investigation for wet age-related macular degeneration (wAMD) and diabetic macular edema (DME) as EYP-1901, a sustained-release intravitreal insert [5] [6].

  • Phase 2 DAVIO 2 trial (wAMD): Previously treated patients showed 85% reduction in treatment burden, with two-thirds not requiring supplemental anti-VEGF injection for 6 months [6].
  • Phase 2 VERONA trial (DME): 73% of patients receiving high-dose EYP-1901 were supplemental injection-free at 6 months versus 50% in aflibercept control group [6].

Key Differentiators and Future Directions

  • Improved Safety Design: Shorter half-life and limited tissue accumulation potentially reduce off-target toxicities and enable continuous dosing without treatment holidays [1] [2].
  • Multi-Target Inhibition: Simultaneously targets VEGFR, PDGFR, and CSF1R, combining anti-angiogenic activity with potential modulation of tumor-associated macrophages to overcome immunotherapy resistance [3] [5].
  • Versatile Formulations: Explored as oral therapy for oncology and sustained-release intravitreal insert for ophthalmology, demonstrating wide therapeutic applicability [6] [7].

Future research will focus on validating efficacy in ongoing Phase 3 trials for wAMD/DME and exploring combination strategies in oncology [6] [4].

References

Vorolanib half-life tissue accumulation profile

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic & Binding Profile

Property Finding for Vorolanib Experimental Context
Half-life Shorter than other similar TKIs (e.g., sunitinib) [1] [2] Preclinical models and early-phase human clinical trials [1].
Tissue Accumulation Limited compared to other similar TKIs [1] [2] Preclinical models and early-phase human clinical trials [1].
IC50 for VEGFR2 (KDR) 1.12 nM [1] In vitro kinase binding assays (KINOMEscan) [1].
IC50 for PDGFRβ 0.13 nM [1] In vitro kinase binding assays (KINOMEscan) [1].
IC50 for FLT3 0.63 nM [1] In vitro kinase binding assays (KINOMEscan) [1].
IC50 for C-Kit 0.14 nM [1] In vitro kinase binding assays (KINOMEscan) [1].
Selectivity More stringent kinase selectivity than sunitinib [1] Screening against a panel of 38 human recombinant kinases [1].

Key Experimental Evidence & Protocols

The profile of this compound was established through a series of standardized preclinical and clinical experiments.

  • In Vitro Kinase Binding Assays: The half-maximal inhibitory concentration (IC50) values for this compound were determined using KINOMEscan in vitro competition binding assays [1]. This platform uses a proprietary active-site-directed competition binding method to measure a compound's affinity for a wide range of human recombinant kinases, providing the data on its potency and selectivity [1].
  • In Vitro Functional Assays: The anti-angiogenic mechanism was confirmed by testing this compound's ability to inhibit VEGF-induced proliferation and tube formation of Human Umbilical Vein Endothelial Cells (HUVECs) [1].
    • Proliferation Protocol: HUVECs were cultured and stimulated with VEGF165. This compound was added at varying concentrations, and cell proliferation was measured to calculate the IC50 [1].
    • Tube Formation Protocol: HUVECs were placed on a matrix-like material. The inhibitory effect of this compound on the cells' ability to form capillary-like tubular structures was observed and quantified, demonstrating its functional blockade of angiogenesis [1].
  • In Vivo Efficacy and Toxicity Studies: Preclinical studies used mouse xenograft models implanted with various human tumor cell lines (e.g., MV-4-11, A549) [1].
    • Tumor Growth Inhibition Protocol: Mice were dosed with this compound orally, and tumor volume was monitored over time. The studies showed dose-dependent inhibition of tumor growth [1].
    • Toxicity Assessment Protocol: The body weights of the mice were monitored as a general indicator of health. Notably, this compound-treated groups did not show significant negative impacts on body weight, unlike groups treated with sunitinib at comparable doses, suggesting a better tolerability profile [1].
  • Clinical Dose-Finding Studies: Phase I clinical trials in patients with advanced solid tumors utilized a standard "3 + 3" dose escalation design [2] [3].
    • Protocol: Small cohorts of patients received increasing doses of this compound (as a single agent or in combination). Patients were closely monitored for Dose-Limiting Toxicities (DLTs) to determine the Maximum Tolerated Dose (MTD) and the Recommended Phase 2 Dose (RP2D), which was established at 300 mg daily in combination with everolimus [3].

Signaling Pathway & Drug Profile Logic

The diagram below illustrates the logical relationship between this compound's chemical design, its mechanism of action, and its resulting pharmacokinetic and safety profile.

Vorolanib_Profile Sunitinib-derived\nChemical Scaffold Sunitinib-derived Chemical Scaffold Multi-target TKI Multi-target TKI Sunitinib-derived\nChemical Scaffold->Multi-target TKI  Design Goal VEGFR/PDGFR Inhibition VEGFR/PDGFR Inhibition Multi-target TKI->VEGFR/PDGFR Inhibition Potent Anti-angiogenic\n& Anti-tumor Effects Potent Anti-angiogenic & Anti-tumor Effects Multi-target TKI->Potent Anti-angiogenic\n& Anti-tumor Effects Chemical Modification Chemical Modification Shorter Half-life Shorter Half-life Chemical Modification->Shorter Half-life Limited Tissue\nAccumulation Limited Tissue Accumulation Chemical Modification->Limited Tissue\nAccumulation Reduced Systemic Exposure Reduced Systemic Exposure Shorter Half-life->Reduced Systemic Exposure Limited Tissue\nAccumulation->Reduced Systemic Exposure Improved Safety Profile Improved Safety Profile Reduced Systemic Exposure->Improved Safety Profile Favorable Preclinical\nToxicity Data Favorable Preclinical Toxicity Data Improved Safety Profile->Favorable Preclinical\nToxicity Data Clinical Dosing\n(300mg RP2D) Clinical Dosing (300mg RP2D) Improved Safety Profile->Clinical Dosing\n(300mg RP2D)

Relationship between this compound's properties and its safety profile.

Significance in Drug Development

The shorter half-life and limited tissue accumulation are intentionally designed features of this compound, directly linked to its potentially improved safety and tolerability compared to earlier, multi-targeted TKIs like sunitinib [1]. This profile may lead to:

  • Reduced systemic toxicity, as suggested by the absence of significant body weight loss in preclinical models that was seen with sunitinib [1].
  • A wider therapeutic window, potentially allowing for more effective dosing in combination therapies, such as with everolimus in renal cell carcinoma [3] or in sustained-release intravitreal formulations for eye diseases [4] [5].

References

Vorolanib kinase inhibition spectrum target receptors

Author: Smolecule Technical Support Team. Date: February 2026

Vorolanib Kinase Inhibition Profile

Kinase Target Alternative Name Reported IC50 (nM) Key Role in Signaling
KDR/VEGFR2 [1] Kinase Insert Domain Receptor 1.12 nM Primary mediator of VEGF-driven angiogenesis and vascular permeability [1].
PDGFRβ [1] Platelet-Derived Growth Factor Receptor β 0.13 nM Involved in pericyte recruitment and vascular stabilization [1] [2].
FLT3 [1] FMS-like tyrosine kinase 3 0.63 nM Regulates cell growth/proliferation in hematopoietic cells; often mutated in leukemia [1].
C-Kit [1] Stem cell factor receptor 0.14 nM Involved in cell survival and proliferation [1].
VEGFR1 [3] FLT-1 85% inhib. at 1µM (Qualitative) Binds VEGF-A and PlGF; role in pathological angiogenesis [3].
VEGFR3 [3] FLT-4 85% inhib. at 1µM (Qualitative) Primarily regulates lymphangiogenesis [3].
TIE2 [3] TEK Receptor Tyrosine Kinase ~50% inhib. at 1µM (Qualitative) Key for vascular stability and integrity; influenced by angiopoietins [3].
JAK1 [4] [5] Janus Kinase 1 >50% IL-6 activity reduction (Qualitative) Mediates inflammatory signaling, particularly downstream of IL-6 [4] [5].

Experimental Protocols for Profiling

The key methodologies used to determine this compound's kinase spectrum include binding assays, functional kinase activity assays, and cellular models.

  • In Vitro Competition Binding Assays (KINOMEscan): This platform was used to generate the primary IC50 data for kinases like KDR and PDGFRβ [1]. The assay measures the ability of this compound to compete with an immobilized, non-selective kinase inhibitor for binding to a specific kinase. The displacement is quantified to determine the dissociation constant (Kd) and IC50 values, providing a direct measure of binding affinity [1].
  • HotSpot Kinase Activity Assay: This functional assay, used in comparative studies, directly measures a kinase's ability to transfer phosphate to a substrate [3]. The kinase is incubated with the substrate and [γ-33P]-ATP in the presence or absence of this compound. The radioactive phosphate incorporation is spotted onto filter paper, washed, and quantified. Kinase activity in the test sample is expressed as a percentage of the activity in a vehicle control, allowing for the calculation of percent inhibition at specific concentrations (e.g., 1µM and 10µM) [3].
  • Kinase Inhibitor Pulldown (KiP) with Quantitative Proteomics: This chemoproteomics workflow uses immobilized, non-selective kinase inhibitors as bait to enrich a wide range of kinases from cell lysates [6] [7]. To profile a specific drug like this compound, the lysate is first pre-incubated with the soluble drug (the competitor). The immobilized kinobeads are then added. Kinases that are targets of this compound will not bind to the beads, as their binding sites are occupied. The resulting mixture is analyzed using quantitative mass spectrometry (e.g., SILAC). Kinases significantly depleted in the drug-treated sample compared to the control are identified as cellular targets, providing an unbiased profiling method in a complex biological system [6].

Mechanism of Action & Signaling Pathways

This compound exerts its effects by intracellularly inhibiting specific receptor tyrosine kinases, disrupting pro-angiogenic and pro-inflammatory signaling pathways. The following diagram illustrates its core mechanism.

G cluster_pathways Pathological Processes in Disease VEGF VEGF Ligand VEGFR VEGFR (1,2,3) VEGF->VEGFR Binds IL6 IL-6 Cytokine JAK JAK Receptor IL6->JAK Activates Angiogenesis Angiogenesis (New Blood Vessel Formation) VEGFR->Angiogenesis Activates Signaling Cascade Inflammation Inflammation & Vascular Leakage JAK->Inflammation Activates Signaling Cascade This compound This compound Inhibition This compound->VEGFR Inhibits This compound->JAK Inhibits

This compound inhibits key receptors in VEGF and IL-6/JAK pathways [4] [5] [3].

Key Differentiating Properties

  • Improved Selectivity Profile: this compound was designed for higher kinase selectivity. It shows 4.7- to 15.4-fold lower IC50 for KDR, FLT3, and C-Kit compared to sunitinib, indicating higher potency for these targets, while being less potent against off-target kinases like RET and AMPKα1 [1].
  • Dual Anti-Angiogenic and Anti-Inflammatory Action: Beyond VEGF inhibition, this compound targets the JAK/STAT pathway. Preclinical data shows it reduces IL-6 activity by more than 50%, addressing both angiogenesis and inflammation which are key drivers in diseases like diabetic macular edema [4] [5].
  • Favorable Pharmacokinetics: this compound has a shorter plasma half-life (4-8 hours) compared to sunitinib (>40 hours), leading to limited tissue accumulation and potentially reduced systemic toxicity [8] [3].

References

Vorolanib dose escalation protocol solid tumors

Author: Smolecule Technical Support Team. Date: February 2026

Vorolanib Dose Escalation Clinical Data

The table below summarizes key design and outcomes from a phase 1b trial of this compound with checkpoint inhibitors [1].

Protocol Element Description
Trial Design Phase 1b, standard 3 + 3 dose escalation [1]
Patient Population Advanced solid tumors (GI or lung cancers) eligible for CPI [1]
Combination Agents Pembrolizumab (200 mg IV Q3W) or Nivolumab (480 mg IV Q4W) [1]
This compound Dose Levels 300 mg (Dose Level 1) and 400 mg (Dose Level 2) PO once daily [1]
Primary Objectives Determine DLT, MTD, and RP2D [1]
Key Safety Findings Most TRAEs were G1-2; DLTs occurred at 400 mg dose [1]
Recommended Phase 2 Dose (RP2D) This compound 300 mg daily + CPI [1]

Detailed Experimental Protocol

This section details the methodology from the phase 1b trial investigating this compound with pembrolizumab or nivolumab [1].

Study Design and Treatment Regimen
  • Trial Registration: NCT03511222 [1]
  • Design: Single-center, open-label, phase 1b study with a standard 3 + 3 dose escalation design. Pembrolizumab and nivolumab cohorts were assessed concurrently [1].
  • Dose Escalation Schema:
    • Dose Level 1 (Starting Dose): this compound 300 mg orally once daily with food + standard dose of CPI [1].
    • Dose Level 2: this compound 400 mg orally once daily with food + standard dose of CPI [1].
    • A Dose Level -1 (this compound 200 mg) was permitted if DLTs were observed at Dose Level 1 [1].
  • Dose-Limiting Toxicity (DLT) Evaluation: Patients were assessed for DLTs during the first treatment cycle (21 days for pembrolizumab cohort, 28 days for nivolumab cohort). Dose level advancement occurred only after all patients in the current level completed Cycle 1 [1].
  • Maximum Tolerated Dose (MTD) Definition: The MTD was defined as the dose level immediately below the level at which 2 or more patients in a cohort experienced a DLT during Cycle 1 [1].
Key Eligibility Criteria
  • Inclusion Criteria:
    • Age ≥18 years [1].
    • ECOG Performance Status of 0 or 1 [1].
    • Diagnosis of an advanced solid tumor with an FDA-approved indication for treatment with pembrolizumab or nivolumab [1].
    • Adequate hematologic, renal, and hepatic function [1].
  • Exclusion Criteria: The published report does not list specific exclusion criteria, referring only to standard requirements for adequate organ function [1].
Endpoints and Assessments
  • Primary Endpoints: Safety, tolerability, DLTs, MTD, and RP2D [1].
  • Secondary Efficacy Endpoint: Objective Response Rate (ORR) assessed according to RECIST 1.1 [1].
  • Safety Monitoring: Treatment-related adverse events (TRAEs) were recorded and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) [1].

Mechanism of Action and Trial Workflow

The following diagrams illustrate this compound's multi-target mechanism and the trial workflow.

vorolanib_mechanism cluster_targets This compound Molecular Targets cluster_effects Biological Effects cluster_outcomes Therapeutic Outcomes This compound This compound VEGFR VEGFR This compound->VEGFR PDGFR PDGFR This compound->PDGFR CSF1R CSF1R This compound->CSF1R AntiAngio Inhibition of Tumor Angiogenesis VEGFR->AntiAngio PDGFR->AntiAngio ImmuneMod Reprogramming of Tumor Microenvironment CSF1R->ImmuneMod TCellInfiltration Enhanced T-cell Infiltration AntiAngio->TCellInfiltration TumorGrowthInhibition TumorGrowthInhibition AntiAngio->TumorGrowthInhibition ImmuneMod->TCellInfiltration TCellInfiltration->TumorGrowthInhibition EnhancedCPIResponse Enhanced Response to Checkpoint Inhibitors TCellInfiltration->EnhancedCPIResponse

This compound's Multi-Target Anti-Tumor Mechanism

trial_workflow cluster_pembro Pembrolizumab Cohort cluster_nivo Nivolumab Cohort Start Patient Enrollment Advanced Solid Tumors Screen Screening & Consent Start->Screen CohortAssign Cohort Assignment Screen->CohortAssign P1 Dose Level 1 This compound 300mg + Pembro CohortAssign->P1 N1 Dose Level 1 This compound 300mg + Nivo CohortAssign->N1 DLTAssessment DLT Assessment (Cycle 1) P1->DLTAssessment 3-6 patients P2 Dose Level 2 This compound 400mg + Pembro P2->DLTAssessment N1->DLTAssessment 3-6 patients N2 Dose Level 2 This compound 400mg + Nivo N2->DLTAssessment DLTAssessment->P2 No DLTs DLTAssessment->N2 No DLTs MTD MTD & RP2D Determination DLTAssessment->MTD DLTs observed Expansion Dose Expansion at RP2D MTD->Expansion

Phase 1b Dose Escalation Trial Workflow

Key Application Notes for Researchers

  • Dosing and Administration: this compound must be administered orally once daily with food. The 300 mg RP2D should be used for combination therapy with checkpoint inhibitors [1].
  • Safety Profile and Monitoring: The most common treatment-related adverse events (TRAEs) are lymphopenia, leukopenia, fatigue, and elevated liver enzymes (ALT/AST). Most are Grade 1-2. Dose-limiting toxicities (DLTs), including G3 AST elevation, rectal hemorrhage, and rash, were observed at the 400 mg dose level, leading to the establishment of 300 mg as the RP2D. Proactive monitoring of blood counts and liver function is crucial [1].
  • Rationale for Combination Therapy: this compound inhibits VEGFR and PDGFR, disrupting tumor angiogenesis. It also targets CSF1R, which may help reprogram tumor-associated macrophages and overcome tumor-mediated immunosuppression. This multi-target action provides a strong rationale for combining with checkpoint inhibitors to enhance anti-tumor immune responses [1].

References

Vorolanib and Everolimus Combination Therapy in Renal Cell Carcinoma: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Combination Strategy

The treatment landscape for advanced or metastatic renal cell carcinoma (RCC) has evolved significantly with the introduction of targeted therapies and immunotherapies. Vorolanib (CM082), a novel multi-target tyrosine kinase inhibitor (TKI) designed with enhanced selectivity for vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), represents the latest advancement in anti-angiogenic therapy for RCC [1]. Its unique pharmacological profile, characterized by limited tissue accumulation and shorter half-life compared to earlier generation TKIs, potentially offers an improved therapeutic window [2]. Everolimus, an established mammalian target of rapamycin (mTOR) inhibitor, has demonstrated efficacy in RCC patients who have progressed after prior TKI therapy. The combination of this compound with everolimus represents a rationally designed therapeutic approach that simultaneously targets complementary pathways implicated in RCC pathogenesis and treatment resistance [1].

Preclinical data suggest that concurrent inhibition of VEGF- and mTOR-mediated signaling pathways creates synergistic anti-tumor effects by addressing feedback mechanisms that often limit the efficacy of single-agent targeted therapies [1]. The phase III CONCEPT trial demonstrated that this combination significantly improves progression-free survival (PFS) and objective response rate (ORR) compared with everolimus alone in patients with metastatic RCC who had progressed after prior VEGFR-TKI therapy [3]. This comprehensive application note summarizes the available clinical data, provides detailed experimental protocols, and outlines the mechanistic basis for this promising combination therapy in advanced RCC.

Clinical Evidence and Efficacy Data

Phase I Trial Evidence

The initial clinical evaluation of this compound plus everolimus combination therapy was conducted in a phase I dose-escalation study involving patients with advanced clear cell RCC who had failed standard therapy [1] [4]. This study employed a conventional 3 + 3 design with dose-escalated combinations of this compound (100, 150, or 200 mg once daily) with everolimus (5 mg once daily) administered in 28-day cycles until disease progression or unacceptable toxicity. Among 22 enrolled patients, only one dose-limiting toxicity (grade 4 thrombocytopenia) was observed in the this compound 200 mg combination cohort, and the maximum tolerated dose was not reached [1]. The recommended phase II dose was established as this compound 200 mg plus everolimus 5 mg once daily.

Of 19 evaluable patients, the combination demonstrated promising anti-tumor activity with an objective response rate of 32% (95% CI, 13-57%) and a remarkable disease control rate of 100% (95% CI, 82-100%) [1] [4]. Pharmacokinetic analysis revealed that single dosing of this compound demonstrated dose-proportional increases in Cmax and AUC, with a short half-life ranging from 4.74±1.44 to 12.89±7.49 hours. The pharmacokinetic parameters for everolimus were similar across all cohorts, suggesting no significant drug-drug interactions [1].

Phase III CONCEPT Trial Results

The subsequent phase III CONCEPT study was a three-arm, randomized, double-blind, multicentre trial that compared this compound plus everolimus versus each monotherapy in patients with advanced or metastatic RCC who had received one prior VEGFR-TKI [3] [5] [6]. This landmark study enrolled 399 patients randomized equally to receive either this compound (200 mg daily) plus everolimus (5 mg daily), this compound monotherapy (200 mg daily) plus placebo, or everolimus monotherapy (10 mg daily) plus placebo.

Table 1: Efficacy Outcomes from the Phase III CONCEPT Trial

Efficacy Parameter This compound + Everolimus This compound Monotherapy Everolimus Monotherapy
Median PFS (months) 10.0 (95% CI, 8.2-10.4) 6.4 (95% CI, 4.6-8.3) 6.4 (95% CI, 4.7-8.3)
Hazard Ratio (vs everolimus) 0.70 (95% CI, 0.52-0.94); P=0.0171 0.94 (95% CI, 0.63-1.34); P=0.6646 -
Objective Response Rate 24.8% (n=33/133) 10.5% (n=14/133) 8.3% (n=11/133)
Median Duration of Response (months) 11.1 (95% CI, 5.6-12.9) 10.9 (95% CI, 1.8-NE) 13.3 (95% CI, 5.6-12.9)
Disease Control Rate Not reported Not reported Not reported

The CONCEPT trial met its primary endpoint, demonstrating a statistically significant improvement in PFS for the combination therapy compared with everolimus alone [3]. The PFS benefit represented a 30% reduction in the risk of disease progression or death with the combination therapy. Importantly, a prespecified analysis showed a consistent PFS benefit across key patient subgroups, including those stratified by MSKCC risk category and prior TKI therapy [3].

Table 2: Overall Survival Data from the Phase III CONCEPT Trial

Treatment Arm Median OS (months) Hazard Ratio P-value
This compound + Everolimus 30.4 (95% CI, 16.5-NE) 0.94 (95% CI, 0.64-1.37) vs everolimus 0.7369
This compound Monotherapy 30.5 (95% CI, 22.8-NE) 0.92 (95% CI, 0.63-1.34) vs everolimus 0.6646
Everolimus Monotherapy 25.4 (95% CI, 19.1-NE) - -

At the time of data cut-off, the overall survival data were immature, with no statistically significant differences observed between the treatment arms [3] [5]. The similar OS observed across arms may be influenced by subsequent therapies and the crossover treatment effect. A post-hoc analysis of patients with favorable-risk disease demonstrated an especially pronounced benefit for the combination therapy, with an ORR of 36.7% compared with 12.1% for this compound monotherapy and 11.1% for everolimus monotherapy [5].

Mechanism of Action and Signaling Pathways

The therapeutic efficacy of this compound plus everolimus in RCC is predicated on the simultaneous inhibition of two complementary pathways driving tumor growth and angiogenesis. The underlying molecular pathogenesis of clear cell RCC typically involves inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene, resulting in stabilization of hypoxia-inducible factors (HIF-1α and HIF-2α) and subsequent overexpression of pro-angiogenic factors like VEGF and PDGF [1].

G VHL_inactivation VHL Inactivation HIF_accumulation HIF-α Accumulation VHL_inactivation->HIF_accumulation VEGF_expression VEGF/PDGF Expression HIF_accumulation->VEGF_expression mTOR_pathway mTOR Signaling Pathway HIF_accumulation->mTOR_pathway Angiogenesis Angiogenesis VEGF_expression->Angiogenesis Cell_proliferation Tumor Cell Proliferation VEGF_expression->Cell_proliferation VEGF_pathway VEGF Signaling Pathway VEGF_expression->VEGF_pathway VEGF_pathway->Angiogenesis mTOR_pathway->Cell_proliferation This compound This compound This compound->VEGF_pathway Everolimus Everolimus Everolimus->mTOR_pathway

Diagram 1: Complementary pathways targeted by this compound and Everolimus in RCC. This compound inhibits VEGF-mediated angiogenesis while Everolimus blocks mTOR-driven tumor cell proliferation, creating synergistic anti-tumor effects.

This compound primarily exerts its anti-tumor effects through potent inhibition of VEGFR2 (KDR), PDGFR, Flt3, and c-Kit with IC50 values ranging from 0.13-1.12 nmol/L [2]. By blocking VEGF signaling, this compound inhibits the proliferation and migration of vascular endothelial cells, thereby disrupting tumor-associated angiogenesis and oxygen supply to tumors [1]. Compared to earlier generation TKIs such as sunitinib and sorafenib, this compound demonstrates enhanced kinase selectivity, potentially contributing to its improved safety profile while maintaining robust anti-angiogenic activity [1].

Everolimus complements this compound's activity by directly inhibiting the mTOR pathway, which plays a central role in regulating cellular metabolism, proliferation, and survival [1]. mTOR inhibition reduces VEGF expression and induces apoptosis in tumor-associated endothelial cells, leading to significant reductions in microvessel density [1]. Furthermore, everolimus can overcome resistance mechanisms that often develop following prolonged VEGFR-TKI therapy through feedback activation of alternative signaling pathways [1]. The simultaneous inhibition of both VEGF/VEGFR signaling and the mTOR pathway creates a synergistic anti-tumor effect that enhances therapeutic efficacy and helps delay the emergence of treatment resistance.

Detailed Experimental Protocols

Phase I Dose-Escalation Protocol

The phase I study investigating this compound plus everolimus followed a standard 3 + 3 design to determine the recommended phase II dose, safety profile, and preliminary efficacy [1] [4].

  • Patient Population: Patients with histologically or cytologically confirmed advanced RCC who had failed standard therapy were eligible. Key inclusion criteria included: measurable disease per RECIST v1.1, age ≥18 years, ECOG performance status 0-1, adequate bone marrow, hepatic and renal function, and life expectancy ≥3 months. Patients with brain metastases were excluded [1].

  • Study Design: The trial implemented a conventional 3 + 3 dose-escalation design with three planned dose levels of this compound (100, 150, and 200 mg once daily) in combination with a fixed dose of everolimus (5 mg once daily). Treatment was administered in continuous 28-day cycles until disease progression, unacceptable toxicity, or patient withdrawal [1].

  • Dose-Limiting Toxicity Assessment: The DLT observation period comprised the first 28-day cycle. DLTs were defined as: grade ≥3 non-hematologic toxicity (except manageable nausea/vomiting/diarrhea or alopecia), grade 4 neutropenia lasting >7 days, grade 3 neutropenia with fever, grade 4 thrombocytopenia, or any treatment-related toxicity causing >2-week treatment delay [1].

  • Dose Escalation and Expansion: If no DLTs were observed in 3 patients at a given dose level, escalation proceeded to the next level. If one DLT occurred, the cohort was expanded to 6 patients. If ≥2 DLTs occurred, the maximum tolerated dose was considered exceeded. The 200 mg this compound cohort was expanded to 15 patients to further characterize safety and efficacy [1].

  • Assessments: Safety evaluations included physical examinations, vital signs, ECOG performance status, clinical laboratory tests (hematology, serum chemistry, urinalysis), and 12-lead electrocardiograms performed at baseline, weekly during cycle 1, and at the beginning of each subsequent cycle. Tumor assessments were conducted at baseline and every 8 weeks thereafter using CT or MRI scans [1].

Phase III CONCEPT Trial Protocol

The phase III CONCEPT study was a three-arm, randomized, double-blind, multicenter registration trial designed to compare the efficacy and safety of this compound plus everolimus versus each monotherapy in patients with metastatic RCC [3] [5].

  • Patient Population: The study enrolled 399 patients with advanced or metastatic RCC with a clear cell component who had received one prior VEGFR-TKI therapy. Key inclusion criteria included: age 18-75 years, ECOG performance status 0-1, measurable disease per RECIST v1.1, and adequate organ function. Patients were stratified by MSKCC risk category (favorable vs intermediate/poor) and prior TKI therapy (sunitinib vs sorafenib vs other) [3].

  • Randomization and Masking: Patients were randomized in a 1:1:1 ratio to one of three treatment arms using an interactive web response system. The study utilized a double-blind design with matching placebos to maintain blinding. All study medications were administered orally in continuous 28-day cycles [3] [5].

  • Treatment Arms:

    • Combination Group: this compound 200 mg once daily + everolimus 5 mg once daily
    • This compound Monotherapy: this compound 200 mg once daily + everolimus-matched placebo
    • Everolimus Monotherapy: Everolimus 10 mg once daily + this compound-matched placebo [3]
  • Dose Modifications: Protocol-specified dose reductions and interruptions were permitted for management of treatment-related adverse events. This compound could be reduced to 150 mg or 100 mg daily, while everolimus could be reduced to 5 mg daily or 5 mg every other day. Dose re-escalation was permitted after resolution of toxicities [3].

  • Efficacy Assessments: The primary endpoint was PFS as assessed by an independent review committee according to RECIST v1.1. Secondary endpoints included ORR, overall survival, duration of response, and safety. Tumor assessments were performed at baseline, every 8 weeks for the first 12 months, and every 12 weeks thereafter [3].

  • Statistical Considerations: The study was powered to detect a 33% reduction in the risk of progression or death for the combination therapy compared with everolimus monotherapy, with a target hazard ratio of 0.67. A stratified log-rank test was used for the primary analysis of PFS, with Cox proportional hazards model applied to estimate hazard ratios and confidence intervals [3].

Safety Profile and Management Guidelines

The safety profile of this compound plus everolimus combination therapy has been characterized across clinical trials, with adverse events generally consistent with the known profiles of VEGFR inhibitors and mTOR inhibitors [3] [1].

Table 3: Treatment-Related Adverse Events (Grade ≥3) from the CONCEPT Trial

| Adverse Event | This compound + Everolimus (n=133) | This compound Monotherapy (n=133) | Everolimus Monotherapy (n=133) | |-------------------|--------------------------------------|-----------------------------------|------------------------------------| | Any Grade ≥3 TRAE | 72.2% (n=96) | 39.1% (n=52) | 53.4% (n=71) | | Anemia | 15.0% | Not specified | 16.5% | | Neutropenia | 10.5% | Not specified | Not specified | | Proteinuria | 9.8% | Not specified | Not specified | | Hypertriglyceridemia | Not specified | 4.5% | 6.8% | | Hypertension | Not specified | 4.5% | Not specified | | Elevated Blood Triglycerides | Not specified | Not specified | 5.3% |

In the phase III CONCEPT trial, the incidence of grade 3 or higher treatment-related adverse events (TRAEs) was higher in the combination group (72.2%) compared with this compound monotherapy (39.1%) or everolimus monotherapy (53.4%) [3] [5]. However, these adverse events were generally manageable with dose adjustments and supportive medications, allowing most patients to continue treatment.

The most common TRAEs of any grade observed with the combination therapy in the phase I trial included proteinuria (100%), leukopenia (77%), hypercholesterolemia (77%), increased low-density lipoprotein (68%), hypertriglyceridemia (64%), hyperglycemia (59%), and fatigue (55%) [1]. Most of these events were grade 1-2 in severity, with grade 3 or higher toxicities predominantly observed at the highest dose level (200 mg this compound) [1].

Practical Management Recommendations:

  • Proteinuria: Regular monitoring of urinalysis is recommended. For grade ≥2 proteinuria, consider angiotensin-converting enzyme inhibitors or angiotensin receptor blockers. For persistent grade ≥3 proteinuria, temporary treatment interruption and dose reduction should be considered [1].
  • Myelosuppression: Complete blood counts should be monitored regularly. For grade 3/4 hematologic toxicities, temporary interruption and subsequent dose reduction is recommended, with growth factor support as needed [3].
  • Metabolic Abnormalities: Lipid profiles and blood glucose should be monitored regularly. Hyperlipidemia may be managed with lipid-lowering agents, while hyperglycemia may require antihyperglycemic medications or insulin therapy [1].
  • Fatigue: Implement appropriate energy conservation strategies, ensure adequate nutrition and hydration, and rule out other contributing factors such as anemia or hypothyroidism [1].

Future Directions and Application Notes

The promising efficacy and manageable safety profile of this compound plus everolimus has established this combination as a potential second-line treatment option for patients with metastatic RCC who have progressed after prior VEGFR-TKI therapy [3]. Based on the CONCEPT trial results, this combination addresses an important unmet need in the sequential treatment of advanced RCC, particularly as the first-line treatment landscape evolves to include immune checkpoint inhibitor-based combinations.

Several ongoing clinical trials are further exploring this compound-based combinations in RCC and other solid tumors. A new phase III trial (NCT07165418) is currently recruiting patients to compare this compound plus everolimus versus sunitinib in patients with advanced RCC who have progressed on immunotherapy monotherapy or combination immunotherapy-TKI regimens [7]. This study represents the next logical step in evaluating this combination in the post-immunotherapy setting, which is becoming an increasingly important clinical scenario.

Additionally, this compound is being investigated in combination with various immunotherapeutic agents, including sintilimab, toripalimab, and cadonilimab, in both treatment-naive and previously treated RCC patients [2]. These studies aim to leverage the potential immunomodulatory effects of anti-angiogenic therapy, which may enhance the efficacy of immune checkpoint inhibitors by normalizing the tumor vasculature and reducing immunosuppressive cells in the tumor microenvironment [2].

Application Considerations for Clinical Practice:

  • The this compound plus everolimus combination demonstrates particular efficacy in favorable-risk patients, with a post-hoc analysis showing an ORR of 36.7% in this subgroup [5].
  • The pharmacokinetic profile of this compound, with its short half-life and limited tissue accumulation, may allow for more flexible dosing and rapid resolution of adverse events with dose interruption [1] [2].
  • Appropriate patient selection and proactive management of expected class-effect toxicities are essential for optimizing the benefit-risk profile of this combination therapy.
  • Further research is needed to identify predictive biomarkers that can guide patient selection and to determine the optimal sequencing of this combination in relation to other available therapies for advanced RCC.

Conclusion

The combination of this compound and everolimus represents a significant advancement in the treatment of advanced or metastatic RCC following progression on prior VEGFR-TKI therapy. The phase III CONCEPT trial demonstrated a statistically significant improvement in PFS and a higher objective response rate with the combination compared with everolimus monotherapy, with a manageable safety profile that is consistent with the known effects of both drug classes. The complementary inhibition of VEGF/VEGFR and mTOR pathways provides a rational therapeutic approach that addresses key resistance mechanisms in RCC. As the treatment landscape continues to evolve, this combination offers a valuable new option for patients and clinicians navigating the sequential therapy of this complex disease.

References

Vorolanib with immune checkpoint inhibitors nivolumab pembrolizumab

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The combination of vorolanib, a novel multi-target tyrosine kinase inhibitor (TKI), with immune checkpoint inhibitors (ICIs) like nivolumab (anti-PD-1) and pembrolizumab (anti-PD-1) represents an innovative approach to overcome resistance to immunotherapy in advanced solid tumors [1] [2]. This compound inhibits vascular endothelial growth factor receptor (VEGF), platelet-derived growth factor receptor (PDGFR), and c-KIT, targeting key angiogenic pathways in the tumor microenvironment (TME) [1] [3].

Preclinically, anti-angiogenic agents can reverse VEGF-mediated immunosuppression, enhance T-cell infiltration, and normalize tumor vasculature, thereby potentially augmenting the efficacy of ICIs [4] [5]. This synergy provides a strong rationale for clinical evaluation of this combination strategy.


Summary of Clinical Evidence

Clinical trials have evaluated the safety and efficacy of this compound combined with nivolumab or pembrolizumab. The data is summarized in the table below.

Table 1: Clinical Trial Efficacy Outcomes of this compound + ICI Combination

Cancer Type Trial Phase / Cohort Objective Response Rate (ORR) Disease Control Rate (DCR) Key Findings & Comments
Advanced Solid Tumors (Various) Phase 1b (NCT03511222) [1] 15.4% (2/13 pts) 30.8% (4/13 pts) RP2D: this compound 300 mg daily + CPI. Promising efficacy in select tumors (rectal squamous cell, SCLC).
Small Cell Lung Cancer (SCLC) Phase 1/2 (Refractory) [3] 0% (0/18 pts) 11.1% (2/18 pts) Limited activity in refractory SCLC.
NSCLC - IO Naive Phase 1/2 (Refractory) [3] 33% (5/15 pts) Not Reported Encouraging activity in first-line setting.
NSCLC - Primary Refractory Phase 1/2 (Refractory) [3] 5.9% (1/17 pts) Not Reported Limited efficacy in primary resistance.
NSCLC - Acquired Resistance Phase 1/2 (Refractory) [3] 11.1% (2/18 pts) Not Reported Modest activity post-IO progression.
Thymic Carcinoma Phase 1/2 (Refractory) [3] 11% (1/9 pts) 66.7% (6/9 pts) High DCR warrants further study.

Table 2: Safety Profile and Dosing

Parameter Details & Recommendations

| Recommended Phase 2 Dose (RP2D) | This compound: 300 mg, orally, once daily [1]. Nivolumab: 480 mg IV, Day 1 of each 28-day cycle, or 240 mg IV every 2 weeks [1] [3]. Pembrolizumab: 200 mg IV, Day 1 of each 21-day cycle [1]. | | Most Common TRAEs (Any Grade) | Fatigue, lymphopenia, leukopenia, elevated transaminases (AST/ALT), diarrhea [1] [3]. | | Most Common Grade 3+ TRAEs | Elevated transaminases, rectal hemorrhage, rash [1]. | | Dose-Limiting Toxicities (DLTs) | Observed at this compound 400 mg dose; included G3 AST elevation, G3 rectal hemorrhage, G3 rash [1]. | | Unique Safety Considerations | Transaminitis was more frequently observed in patients with thymic carcinoma [3]. Vigilant monitoring for immune-related adverse events (irAEs) is essential [6]. |


Detailed Experimental Protocol

This protocol outlines the key elements for administering this compound in combination with nivolumab or pembrolizumab, based on the established RP2D from clinical trials [1] [2] [3].

Patient Selection Criteria
  • Inclusion Criteria:
    • Histologically confirmed advanced solid tumors (e.g., NSCLC, SCLC, thymic carcinoma, GI cancers).
    • ECOG Performance Status of 0 or 1.
    • Adequate bone marrow and organ function.
  • Exclusion Criteria:
    • Active autoimmune disease requiring systemic immunosuppression.
    • Uncontrolled intercurrent illness or significant bleeding history.
    • Prior severe irAEs from checkpoint inhibitor therapy.
Treatment Plan & Dosing Schedule
  • This compound: 300 mg administered orally once daily, continuously.
  • Nivolumab Arm: 480 mg administered intravenously on Day 1 of a 28-day cycle.
  • Pembrolizumab Arm: 200 mg administered intravenously on Day 1 of a 21-day cycle.
  • Treatment Beyond Progression: May be considered in patients with clinical benefit and stable condition, per investigator assessment [2].
Safety and Efficacy Monitoring
  • Assessment Schedule:
    • Baseline: CT/MRI, blood work (CBC, comprehensive metabolic panel).
    • Every 6-8 Weeks: Radiographic tumor assessment per RECIST 1.1.
    • Each Cycle: Clinical evaluation and laboratory tests for safety.
  • Management of Adverse Events:
    • This compound-related Toxicity (e.g., transaminitis): Dose interruption and/or modification; permanent discontinuation for severe or persistent cases.
    • Immune-Related Adverse Events (irAEs): Per institutional guidelines, involving corticosteroids (e.g., prednisone ≥1 mg/kg/day) and temporary withholding of ICI for grade ≥2 events [6].

The following diagram illustrates the synergistic mechanism of action and the core structure of the clinical protocol.


Safety Management & Protocol Notes

  • Dose Modifications: The 300 mg daily dose of this compound was established as the RP2D; the 400 mg dose was associated with DLTs (transaminitis, hemorrhage) [1]. This compound should be held for ≥G2 toxicities until resolution to ≤G1, then resumed at a reduced dose (e.g., 200 mg daily). Permanently discontinue for life-threatening toxicities.
  • Unique Monitoring for Thymic Carcinoma: Patients with thymic carcinoma may be at increased risk for transaminitis and should have liver function tests monitored closely [3].
  • Immune-Related AE Vigilance: Although the combination appears feasible, clinicians must maintain high suspicion for irAEs (e.g., pneumonitis, colitis, hepatitis, endocrinopathies) and manage them promptly per guidelines [6].

Conclusion and Future Directions

The combination of this compound (300 mg daily) with nivolumab or pembrolizumab is a feasible regimen with a manageable safety profile and demonstrates promising clinical efficacy in specific tumor types, such as NSCLC and thymic carcinoma [1] [3]. The synergistic targeting of angiogenic and immune checkpoint pathways offers a compelling strategy to overcome resistance to ICIs.

Future efforts should focus on biomarker-driven patient selection (e.g., PD-L1 expression, TMB) and the evaluation of this combination in larger, randomized controlled trials across various malignancies to confirm its efficacy and refine its clinical application [4] [7].

References

Vorolanib intravitreal insert EYP-1901 delivery method

Author: Smolecule Technical Support Team. Date: February 2026

Signaling Pathways and Workflow

EYP-1901's drug, vorolanib, has a multi-targeted mechanism. The diagram below illustrates its key signaling pathways and the experimental workflow for its clinical application.

G cluster_pathway EYP-1901 (this compound) Signaling Pathways cluster_workflow General Clinical Workflow (Phase 3 Trials) VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR VEGF_Pathway Angiogenesis & Vascular Permeability VEGFR->VEGF_Pathway IL6 IL-6 Cytokine JAK JAK Receptor IL6->JAK IL6_Pathway Inflammation & Vascular Leakage JAK->IL6_Pathway This compound This compound Intracellular Inhibition This compound->VEGFR Inhibits This compound->JAK Inhibits Start Patient Enrollment (wAMD or DME) A1 Randomization Start->A1 A2 Control Group: Aflibercept 2mg (per label) A1->A2 A3 DURAVYU Group: Single 2.7mg injection A1->A3 A4 Primary Endpoint: Change in BCVA at Weeks 52/56 (blended) A3->A4 A5 Redosing every 6 months (if approved for labeling) A4->A5 Long-term maintenance

Summary of Clinical Data

Clinical trials have evaluated EYP-1901 in wet Age-related Macular Degeneration (wAMD) and Diabetic Macular Edema (DME). The data demonstrates its efficacy in maintaining vision and reducing treatment burden.

Table 2: Efficacy and Treatment Burden Outcomes from Clinical Trials

Trial (Phase) Condition Key Efficacy Findings (BCVA & CST) Treatment Burden Reduction & Supplemental Injection-Free Rates

| DAVIO (1) [1] [2] | wAMD | • Mean BCVA change: -1.8 letters (6 mo), -5.4 letters (12 mo) • Mean CST change: +1.7 µm (6 mo), +2.4 µm (12 mo) | • 74% reduction at 6 months; 71% at 12 months • 8/16 eyes injection-free at 6 months; 5/16 at 12 months | | DAVIO 2 (2) [3] [4] | wAMD | • BCVA change non-inferior to aflibercept Q8W (difference: -0.3 to -0.4 letters) • Stable anatomic control on OCT | • >85% reduction in treatment burden at 6 months • ~65% of eyes supplement-free up to 6 months | | VERONA (2) [5] | DME | • EYP-1901 2.7mg: BCVA +7.1 letters, CST -75.9 µm at 24 wks • Aflibercept control: BCVA +7.3 letters, CST -43.7 µm | • 73% (2.7mg) and 60% (1.3mg) supplement-free at 24 wks vs. 50% in control • Rapid, sustained improvement |

Table 3: Safety Profile Summary Across Trials

Trial Safety Findings
DAVIO (Phase 1) [1] No dose-limiting toxicity, ocular serious AEs (SAEs), or related systemic AEs. Moderate AEs: reduced visual acuity (2/17), retinal exudates (3/17). One severe TEAE (worsening wAMD) deemed unrelated to treatment.
DAVIO 2 (Phase 2) [4] No EYP-1901-related ocular or systemic SAEs. Favorable safety and tolerability profile confirmed.
VERONA (Phase 2) [5] No related ocular or systemic SAEs. No cases of endophthalmitis, retinal vasculitis, intraocular inflammation, or insert migration.

Detailed Experimental Protocols

For researchers designing studies, below are the key methodologies from the pivotal trials.

Phase 3 Protocol for wAMD and DME

This outlines the design for the ongoing pivotal programs (LUGANO, LUCIA for wAMD; COMO, CAPRI for DME) [6].

  • Objective: To demonstrate the efficacy and safety of DURAVYU as a sustained-delivery maintenance treatment.
  • Design: Two identical, randomized, double-masked, active-controlled, non-inferiority trials per indication.
  • Population: Approximately 240 patients per trial, including both previously treated and treatment-naïve patients.
  • Intervention:
    • Test Group: DURAVYU (this compound intravitreal insert) 2.7mg.
    • Control Group: On-label aflibercept 2mg.
  • Dosing Regimen:
    • Randomization occurs on Day 1.
    • DURAVYU is administered as a single intravitreal injection.
    • The Phase 3 program evaluates every six-month redosing of DURAVYU.
  • Primary Endpoint: Change from baseline in Best-Corrected Visual Acuity (BCVA) to the average of Weeks 52 and 56, compared to the aflibercept control.
  • Key Secondary Endpoints: Safety, change in Central Subfield Thickness (CST), proportion of patients supplement-free.
Phase 2 VERONA Trial Protocol in DME

This details the study that informed the Phase 3 DME program [5].

  • Objective: Assess the safety and efficacy of EYP-1901 versus aflibercept in patients with center-involved DME.
  • Design: Phase 2, randomized, controlled clinical trial.
  • Population: Patients with active DME previously treated with at least one anti-VEGF injection.
  • Intervention:
    • All patients received a single injection of aflibercept 2.0 mg at baseline.
    • Patients were randomized to receive either EYP-1901 (1.3 mg or 2.7 mg) or a sham procedure (aflibercept-only arm).
  • Supplemental Injection Criteria (Rescue Therapy): Assessed every 4 weeks. Supplemental aflibercept 2.0-mg injections were given if prespecified criteria were met:
    • BCVA reduction of 5-9 letters and CST increase >75 µm on two consecutive visits.
    • BCVA reduction of ≥10 letters due to DME.
    • CST increase of ≥100 µm versus baseline.
    • Starting at week 12, supplements could also be administered if a 10% reduction in CST from baseline was not achieved.
  • Primary Endpoint: Time to first supplemental anti-VEGF injection.
  • Secondary Endpoints: Safety, mean change in BCVA from baseline, mean change in CST from baseline.

Conclusion for Researchers

EYP-1901 represents a significant innovation in ocular drug delivery, combining a sustained-release bioerodible insert with a multi-mechanism small molecule drug. Its ability to provide durable efficacy for up to six months from a single injection addresses the critical challenge of treatment burden in chronic retinal diseases. The robust safety profile observed across multiple trials and its novel dual-pathway mechanism support its potential as a paradigm-shifting therapy.

The ongoing Phase 3 trials will be pivotal in confirming these benefits and defining the agent's role in the long-term management of wAMD and DME.


References

  • Patel S, Storey PP, Barakat MR, et al. Phase I DAVIO Trial: EYP-1901 Bioerodible, Sustained-Delivery this compound Insert in Patients With Wet Age-Related Macular Degeneration. Ophthalmol Sci. 2024;4(5):100527. [1] [7] [2]
  • Lim J, Ribeiro R. Vision Outcomes From the DAVIO 2 Trial: A Phase 2 Trial of EYP-1901 vs Aflibercept for Treatment of Neovascular Age-Related Macular Degeneration. Abstract presented at the 43rd Annual Scientific Meeting of the American Society of Retina Specialists; July 30-August 2, 2025; Long Beach, CA. [3]
  • EyePoint Pharmaceuticals. EyePoint Announces Pivotal Phase 3 Program Initiation for DURAVYU in Diabetic Macular Edema [News Release]. October 14, 2025. [6]
  • Regillo CD. VERONA: Results from a phase 2 trial of EYP-1901 (this compound intravitreal insert) versus aflibercept for diabetic macular edema. Presented at: Retina World Congress 2025; May 8-11, 2025; Fort Lauderdale, FL. [5]
  • EyePoint Pharmaceuticals. EyePoint Pharmaceuticals Announces Positive Topline Data from the Phase 2 DAVIO 2 Trial of EYP-1901 in Wet AMD Achieving All Primary and Secondary Endpoints [News Release]. December 4, 2023. [4]
  • Phase I DAVIO Trial: EYP-1901 Bioerodible, Sustained-Delivery this compound Insert in Patients With Wet Age-Related Macular Degeneration. Ophthalmol Sci. 2024. [7]
  • AAO 2025: EYP-1901 continues to show promise in DME and wAMD. Pharmaceutical Technology. Analyst Comment. [8]
  • Modi YS. VERONA: End-of-study results from a phase 2 trial of EYP-1901 (this compound intravitreal insert) vs. aflibercept for diabetic macular edema. Presented at: American Society of Retina Specialists annual meeting; July 30-Aug. 2, 2025; Long Beach, California. [9]

References

Vorolanib (DURAVYU) in Wet AMD: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of vorolanib, a tyrosine kinase inhibitor (TKI) developed for sustained intraocular delivery as DURAVYU (this compound intravitreal insert) by EyePoint Pharmaceuticals. It is intended for researchers, scientists, and drug development professionals working on anti-angiogenic therapies for retinal diseases [1].

Introduction and Mechanism of Action

This compound (CM082) is a patent-protected, small-molecule TKI formulated as a bioerodible intravitreal insert (DURAVYU) using EyePoint's proprietary Durasert E technology. This system allows for sustained drug release for at least six months following a single injection [1] [2].

Its therapeutic effect in wet AMD stems from a multi-targeted mechanism that inhibits key pathways driving pathological neovascularization and vascular leakage.

The diagram below illustrates the molecular mechanism of this compound and its sustained-release delivery system:

G cluster_pathway1 VEGF-Mediated Pathway cluster_pathway2 IL-6 Mediated Inflammation DURAVYU DURAVYU VorolanibRelease Sustained this compound Release DURAVYU->VorolanibRelease PDGFR PDGFR Inhibition VorolanibRelease->PDGFR Neuroprotection Potential Neuroprotective Effect VorolanibRelease->Neuroprotection VEGFInhibition VEGFR Inhibition VorolanibRelease->VEGFInhibition Intracellular TKI IL6Inhibition JAK/STAT Inhibition VorolanibRelease->IL6Inhibition Intracellular TKI VEGF VEGF Ligand VEGFR VEGFR (All isoforms) VEGF->VEGFR Angiogenesis Angiogenesis & Vascular Leakage VEGFR->Angiogenesis IL6 IL-6 Cytokine JAK JAK Receptor (JAK1) IL6->JAK JAK->Angiogenesis VEGFInhibition->VEGFR  Inhibits IL6Inhibition->JAK  Inhibits

Clinical Development and Trial Status

DURAVYU is currently in advanced-phase clinical testing for wet AMD. The ongoing Phase 3 program is built upon positive results from earlier Phase 1 and 2 trials (including the DAVIO trial), which demonstrated sustained efficacy and a favorable safety profile in over 190 patients [2] [3].

The table below summarizes the key design elements of the two pivotal Phase 3 trials:

Trial Characteristic LUGANO (NCT06668064) LUCIA (NCT06683742)
Phase Phase 3 Phase 3
Status Enrolment completed (May 2026) [3] Enrolment completed (Q3 2025) [3]
Design Global, randomized, double-masked, active-controlled, non-inferiority [3] Global, randomized, double-masked, active-controlled, non-inferiority [2]
Patient Population ~400 patients with active wet AMD (75% treatment-naïve, 25% previously treated) [3] ~400 patients with active wet AMD (75% treatment-naïve, 25% previously treated) [2] [3]
Intervention Arm DURAVYU 2.7 mg (intravitreal insert every 6 months) [2] DURAVYU 2.7 mg (intravitreal insert every 6 months) [2]
Control Arm Aflibercept 2 mg (on-label, 3 monthly loading doses, then every 8 weeks) [3] Aflibercept 2 mg (on-label, 3 monthly loading doses, then every 8 weeks) [2]
Primary Endpoint Change in Best Corrected Visual Acuity (BCVA) from baseline to weeks 52 & 56 (blended) [2] Change in Best Corrected Visual Acuity (BCVA) from baseline to weeks 52 & 56 (blended) [2]
Key Secondary Endpoints Safety, reduction in treatment burden, percentage of supplement-free eyes, anatomical outcomes on OCT [2] Safety, reduction in treatment burden, percentage of supplement-free eyes, anatomical outcomes on OCT [2]
Non-inferiority Margin -4.5 ETDRS letters [3] -4.5 ETDRS letters [3]
Topline Data Readout Mid-2026 [3] Late summer/early fall 2026 [3]
Quantitative Data Summary

Data from early-stage trials demonstrate this compound's binding affinity, preclinical activity, and initial clinical efficacy.

Table 1: this compound Kinase Inhibition Profile (IC₅₀ values) [4]

Kinase Target This compound IC₅₀ (nM) Sunitinib IC₅₀ (nM)
VEGFR2 (KDR) 1.12 17.25
PDGFRβ 0.13 0.13
FLT3 0.63 2.93
C-Kit 0.14 1.22
RET 74.1 177
AMPKα1 352.2 398.9

Table 2: Anti-angiogenic Efficacy in Preclinical Models [4]

Experimental Model Key Finding Result
HUVEC Proliferation (VEGF-induced) Half-maximal inhibitory concentration (IC₅₀) 64.13 nM (cell line), 92.37 nM (primary)
HUVEC Tube Formation Inhibition of vessel-like structure formation Comparable to sunitinib at 50 and 100 nM
Mouse Xenograft Models Inhibition of tumor growth (dose-dependent) Achieved in MV-4-11, A549, 786-O, HT-29, BxPC-3, and A375 cells
Choroidal Neovascularization (Rat Model) Reduction in CNV area Dose-dependent inhibition (10 and 30 mg/kg)

Table 3: Clinical Efficacy Signals from Phase 2 Trials

Trial (Indication) Key Efficacy Outcome Result
DAVIO (Wet AMD) Reduction in annualized anti-VEGF injection rate [5] >80% reduction at 6 months [5]
DAVIO (Wet AMD) Patients supplement-free at 6 months [5] ~2/3 of patients [5]
VERONA (DME) Patients supplement-free at 24 weeks [6] 73% (2.7 mg dose) vs. 50% (aflibercept control) [6]
VERONA (DME) Mean BCVA change from baseline at Week 4 [6] +7.0 letters (DURAVYU 2.7 mg) vs. +2.2 letters (aflibercept) [6]
Experimental Protocols for Preclinical Research

For researchers investigating the mechanistic basis of this compound, the following protocols from peer-reviewed studies can be replicated.

Protocol 1: In Vitro Kinase Binding Assay (KINOMEscan) [4]

  • Objective: To determine the binding affinity and selectivity of this compound against a panel of human recombinant kinases.
  • Materials: Recombinant kinases, test compounds (this compound, control inhibitors like sunitinib), ATP, and appropriate reaction buffers.
  • Methodology:
    • Incubation: Incubate kinases with this compound in a competitive binding assay format.
    • Detection: Measure bound compound to calculate the dissociation constant (Kd) and half-maximal inhibitory concentration (IC₅₀).
    • Data Analysis: The percentage of control binding is calculated. A compound is considered a hit if it shows >90% inhibition, and the IC₅₀ is determined from 11-point dose-response curves.
  • Reference Values: IC₅₀ values for key targets are listed in Table 1 above.

Protocol 2: HUVEC Tube Formation Assay [4]

  • Objective: To evaluate the anti-angiogenic effect of this compound on endothelial cell network formation in vitro.
  • Materials:
    • Human Umbilical Vein Endothelial Cells (HUVECs), primary or cell line.
    • Growth factor-reduced Matrigel.
    • VEGF165 (induction agent).
    • Test compounds (this compound, sunitinib as control).
  • Methodology:
    • Matrigel Coating: Coat multi-well plates with Matrigel and allow polymerization.
    • Cell Seeding and Treatment: Seed HUVECs onto the Matrigel. Pre-treat or co-treat cells with this compound (e.g., 50 nM, 100 nM) and VEGF165.
    • Incubation and Imaging: Incubate cells for 4-18 hours to allow tube formation. Capture images using an inverted microscope.
    • Quantification: Analyze images for metrics like total tube length, number of branches, or number of meshes using image analysis software (e.g., ImageJ Angiogenesis Analyzer).
  • Key Controls: Include a VEGF-only control (no inhibitor) and a vehicle control (e.g., DMSO).
Formulation and Drug Delivery System

DURAVYU utilizes the Durasert E technology, a next-generation, bioerodible sustained-release insert [1].

  • Composition: The insert is composed of 94% this compound drug and only 6% polymer matrix, enabling a high drug payload [3].
  • Key Characteristics:
    • Sustained Release: Provides zero-order kinetics for consistent daily dosing over at least 6 months, with drug detectability up to 9 months [2] [3].
    • Logistics: Can be shipped and stored at room temperature, unlike most anti-VEGF biologics that require refrigeration [3].
    • Safety Profile: Contains no PEG (polyethylene glycol) or PLGA (poly(lactic-co-glycolic acid)), polymers associated with potential intraocular inflammation in other delivery systems [1] [3].

Conclusion and Future Directions

This compound represents a promising shift in the long-term management of wet AMD. Its multi-targeted mechanism, combined with a sustained-delivery system, addresses critical unmet needs in reducing treatment burden and potentially improving long-term outcomes through continuous VEGF suppression and antifibrotic effects.

The research community awaits the results from the pivotal LUGANO and LUCIA trials in 2026. Positive data will solidify the clinical application of this TKI-based sustained therapy and could establish a new strategic pillar in the anti-angiogenic treatment landscape for retinal diseases.

References

Vorolanib diabetic macular edema DME protocol

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

Vorolanib is a small molecule tyrosine kinase inhibitor (TKI) developed as a sustained-release intravitreal insert (EYP-1901) for treating retinal diseases [1] [2]. Its core differentiator from standard anti-VEGF therapies is its dual mechanism of action targeting both vascular permeability and inflammation, key drivers of DME [3] [4] [5].

  • VEGF Pathway Inhibition: this compound acts intracellularly to inhibit all three VEGF receptors (VEGFRs), reducing vascular leakage and angiogenesis [1].
  • Inflammatory Pathway Inhibition: Preclinical data shows this compound inhibits JAK receptors (particularly JAK-1), blocking IL-6 mediated signaling and reducing inflammation [3] [4] [5].
  • Sustained Drug Delivery: The DURAVYU insert uses bioerodible Durasert E technology to provide consistent daily drug release for at least six months after a single injection [3].

The diagram below illustrates the dual mechanism of action of this compound in DME:

G VEGF VEGF Ligand VEGFR VEGF Receptors (All VEGFRs) VEGF->VEGFR IL6 IL-6 Cytokine JAK1 JAK Receptors (Primarily JAK-1) IL6->JAK1 Perm Vascular Permeability (Leakage) VEGFR->Perm Inflam Inflammation JAK1->Inflam BRB Blood-Retinal Barrier Breakdown Perm->BRB Inflam->BRB This compound This compound (TKI) This compound->VEGFR Inhibits This compound->JAK1 Inhibits

Clinical Trial Program and Protocol Details

This compound's clinical development for DME includes completed Phase 2 and planned Phase 3 trials. The design and key parameters of these trials are summarized below.

Phase 2 VERONA Trial Design

  • Objective: Evaluate efficacy, safety, and durability of this compound intravitreal insert in patients with previously treated DME [6].
  • Design: Randomized, controlled trial comparing two doses of this compound against aflibercept control [6].
  • Patient Population: Patients with previously treated DME [6].
  • Treatment Regimen:
    • Day 1: All patients received a single aflibercept 2 mg injection.
    • Test Groups: Concurrent administration of this compound (1.3 mg or 2.7 mg) via intravitreal insert.
    • Control Group: Sham procedure [6].
  • Primary Endpoint: Time to first supplemental anti-VEGF injection through Week 24 [6].
  • Rescue Therapy Criteria (assessed monthly from Week 4) [6]:
    • BCVA reduction of 5-9 letters with CST increase >75 µm on 2 consecutive visits.
    • BCVA reduction ≥10 letters due to DME.
    • CST increase ≥100 µm versus baseline.
    • Starting at Week 12: Lack of 10% reduction in CST versus baseline.

Planned Phase 3 Pivotal Program

  • Program Name: COMO and CAPRI (two identical trials) [3] [5].
  • Objective: Pivotal trials designed for regulatory approval [3].
  • Design: Randomized, double-masked, active-controlled non-inferiority trials [3] [5].
  • Patient Population: Approximately 240 patients per trial, including both treatment-naïve and previously treated DME patients [3] [5].
  • Treatment Regimen:
    • Test Arm: DURAVYU (this compound 2.7 mg intravitreal insert).
    • Control Arm: Aflibercept 2 mg on-label dosing [3] [5].
    • Dosing: DURAVYU will be re-administered every six months [3].
  • Primary Endpoint: Change from baseline in Best Corrected Visual Acuity (BCVA) at Weeks 52 and 56 (blended), compared to aflibercept [3] [5].
  • Timeline: First patient dosing anticipated in Q1 2026; top-line results expected in Q4 2027 [3] [7].

Clinical Data Summary

The following tables summarize key efficacy and safety findings from the Phase 2 VERONA trial.

Table 1: VERONA Trial - Efficacy Outcomes at Week 24 [8] [6]

Parameter This compound 2.7 mg Aflibercept Control
Supplement-free Patients 73% 50%
Mean BCVA Change from Baseline +7 to +10 letters* +7.3 letters
Mean CST Reduction >75 µm Not Specified
Patients with ≥ 5 letter gain 73% (at 3 months) 50% (at 3 months)

*When an outlier patient was excluded from analysis, the mean BCVA change was +10.1 letters [6].

Table 2: VERONA Trial - Safety Profile [6]

Category Findings
Overall Safety Favorable safety and tolerability profile
Ocular Safety No drug-related ocular Serious Adverse Events (SAEs)
Systemic Safety No drug-related systemic SAEs

Preclinical Experimental Protocol

The following methodology details the in vitro experiments that demonstrated this compound's inhibition of IL-6 signaling [3] [4].

  • Objective: To evaluate the inhibitory effect of this compound on IL-6-mediated JAK/STAT inflammatory signaling in vitro.
  • Key Reagents: this compound; cell lines expressing JAK receptors; IL-6 cytokine.
  • Experimental Method:
    • Treatment: Application of this compound to cell cultures.
    • Stimulation: Exposure of cells to IL-6 cytokine to activate the JAK/STAT pathway.
    • Measurement: Quantification of JAK receptor inhibition and downstream STAT phosphorylation.
  • Outcome Measure: >50% reduction in IL-6 activity was observed, indicating potent inhibition of the JAK/STAT pathway [3] [4].

Future Development and Conclusion

The planned Phase 3 COMO and CAPRI trials will build upon Phase 2 results, evaluating a fixed six-month redosing schedule in a broader patient population [3]. The program aims for a New Drug Application (NDA) submission following successful trial outcomes.

This compound represents a promising therapeutic approach for DME by potentially offering dual-pathway inhibition and significant reduction in treatment burden through sustained drug delivery. The progression into Phase 3 trials underscores its potential to address unmet needs in DME management.

References

Comprehensive Clinical Trial Guidelines: Vorolanib in Renal Cell Carcinoma and Solid Tumors

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

Vorolanib (CM082) is an investigational, multi-targeted tyrosine kinase inhibitor (TKI) with a unique pharmacological profile. Structurally related to sunitinib but engineered for improved selectivity, this compound demonstrates potent inhibitory activity against vascular endothelial growth factor receptors (VEGFR-1, -2, -3), platelet-derived growth factor receptors (PDGFR-α/β), and colony-stimulating factor 1 receptor (CSF1R). Preclinical studies have revealed that this compound possesses distinct binding affinity characteristics, with IC50 values of 1.12 nM for KDR (VEGFR2), 0.13 nM for PDGFRβ, 0.63 nM for FLT3, and 0.14 nM for C-Kit, showing 4.7- to 15.4-fold greater potency for these targets compared to sunitinib [1]. This enhanced kinase selectivity profile potentially translates to improved efficacy and reduced off-target toxicity.

The compound's pharmacokinetic properties include a relatively short half-life (approximately 4-8 hours) and limited tissue accumulation, which allows for continuous dosing while potentially mitigating the cumulative toxicity often observed with other TKIs [2]. This compound's dual mechanism of action encompasses both direct anti-angiogenic effects through VEGFR and PDGFR inhibition, as well as potential immunomodulatory activity via CSF1R blockade, which may reprogram tumor-associated macrophages and overcome resistance to checkpoint inhibitors [2]. This multi-faceted activity provides a strong rationale for investigating this compound in combination with immunotherapy agents across various malignancies.

Active Clinical Trials Overview

This compound is currently being evaluated in multiple clinical trials across different phases of development, with significant focus on renal cell carcinoma (RCC) and other solid tumors. The drug is being investigated both as monotherapy and in combination with other agents, including immune checkpoint inhibitors and established targeted therapies. These trials aim to address unmet needs in various treatment settings, including adjuvant therapy for high-risk localized disease and later-line treatment for advanced/metastatic RCC [3] [4] [5].

Table 1: Active Clinical Trials of this compound in Renal Cell Carcinoma

Clinical Trial Identifier Phase Study Title Status Patient Population Interventions Primary Endpoints
NCT07047001 [3] 2 This compound ± Toripalimab as Adjuvant Therapy for RCC Active, Not Recruiting Intermediate-high risk RCC post-nephrectomy This compound + Toripalimab vs this compound monotherapy Disease-free Survival
NCT07165418 [4] 3 This compound + Everolimus vs Sunitinib in Advanced RCC Recruiting Soon Advanced RCC progressed on immunotherapy This compound + Everolimus vs Sunitinib Progression-free Survival
NCT06676527 [5] Real-World Study Second-line this compound for Unresectable/Metastatic RCC Active, Recruiting Advanced RCC with clear cell components This compound-containing regimens Comparison with CONCEPT study data

Beyond RCC, this compound is also being explored in ophthalmic applications through an intravitreal insert formulation (DURAVYU/EVP-1901) for diabetic macular edema, with Phase 3 trials scheduled to begin in early 2026 [6] [7]. The following diagram illustrates the clinical development pathway of this compound across indications:

G cluster_preclinical Preclinical Development cluster_phase1 Phase 1b cluster_phase2 Phase 2 cluster_phase3 Phase 3 This compound This compound Preclin In vitro & in vivo models This compound->Preclin Phase1 Solid Tumors Combination with CPIs Preclin->Phase1 Phase2_RCC Adjuvant RCC This compound ± Toripalimab Phase1->Phase2_RCC Phase2_DME DME This compound intravitreal insert Phase1->Phase2_DME Phase3_RCC Advanced RCC This compound + Everolimus vs Sunitinib Phase2_RCC->Phase3_RCC Phase3_DME DME (Starting 2026) This compound vs Aflibercept Phase2_DME->Phase3_DME

Detailed Eligibility Criteria

Inclusion Criteria

Eligibility criteria across this compound trials share common elements while incorporating specific requirements tailored to each study's objectives and patient population. The core inclusion parameters consistently include age requirements (typically 18-80 years), adequate performance status (ECOG 0-1), and satisfactory organ function [3] [4] [5].

  • Disease-Specific Requirements: For RCC trials, patients must have histologically confirmed renal cell carcinoma with clear cell components. In the adjuvant setting (NCT07047001), participants must have intermediate-high risk, high risk, or M1 no evidence of disease (NED) RCC as defined by specific pathological tumor-node-metastasis criteria [3]. For advanced disease trials, patients must have unresectable or metastatic RCC that has progressed following prior immunotherapy, either as monotherapy or in combination with TKIs [4].

  • Biological Parameters: Patients must demonstrate adequate hematological, hepatic, and renal function, typically defined as absolute neutrophil count ≥1.5×10⁹/L, platelets ≥100×10⁹/L, hemoglobin ≥9 g/dL, total bilirubin ≤1.5×ULN, AST/ALT ≤2.5×ULN (≤5×ULN for liver metastases), and serum creatinine ≤1.5×ULN or creatinine clearance ≥50 mL/min [3] [5]. For studies involving immunotherapy combinations, adequate tissue for PD-L1 testing is required [3].

  • Treatment History: Prior therapy requirements vary by trial phase. First-line trials typically require no prior systemic therapy for advanced disease, while later-line trials mandate progression on one prior line of therapy, specifically anti-PD-1/PD-L1 agents either alone or in combination with anti-VEGFR TKIs [4]. Patients must have recovered from toxicities of prior therapies to Grade ≤1 (except alopecia).

Exclusion Criteria

Exclusion criteria are designed to identify patients with potential safety risks or confounding factors that might interfere with efficacy assessment. The consistent exclusion parameters across trials include specific comorbidities, concurrent medications, and treatment history [3] [4] [5].

  • Disease-Related Exclusions: Patients with active central nervous system metastases are typically excluded, unless adequately treated and stable for ≥4 weeks without corticosteroids [5]. Those with non-clear cell RCC histologies or active additional malignancies within 5 years (except adequately treated non-melanoma skin cancer, in situ carcinomas, or other cancers with curative intent) are excluded [3] [5].

  • Cardiovascular and Comorbidity Exclusions: Significant cardiovascular diseases including uncontrolled hypertension (>140/90 mmHg despite medication), myocardial infarction, unstable angina, or symptomatic heart failure within 6 months are grounds for exclusion [3]. Patients with active autoimmune diseases requiring systemic treatment, immunodeficiencies, or chronic steroid use are excluded from combination immunotherapy trials [3].

  • Treatment History Exclusions: Prior exposure to specific targeted therapies varies by trial but generally excludes patients who have received more than one prior systemic therapy for advanced RCC [4]. Those who have undergone major surgery within 4 weeks of initiation of study treatment or have non-healing wounds are excluded [3] [5].

Table 2: Comparative Eligibility Criteria Across Selected this compound Clinical Trials

Eligibility Parameter NCT07047001 (Adjuvant RCC) [3] NCT07165418 (Advanced RCC) [4] NCT06676527 (mRCC Real-World) [5]
Age Range >18 years 18-80 years 18-80 years
ECOG Performance Status 0-1 0-1 0-1
Histology Requirements Intermediate-high risk localized RCC Clear cell RCC Clear cell components
Prior Therapy Restrictions No prior anti-angiogenic or immunotherapy Progression on anti-PD-1/PD-L1 ± TKI Any prior therapy allowed
Required Organ Function Adequate hematological, hepatic, renal Adequate hematological, hepatic, renal Normal major organ function
Key Exclusions Active autoimmune disease, uncontrolled hypertension, major surgery within 4 weeks >1 prior systemic regimen, hypersensitivity to study drugs CNS metastases, severe uncontrolled diseases

Experimental Protocols and Methodologies

Clinical Trial Design

This compound clinical trials employ methodologically rigorous designs appropriate for their respective development phases. Phase 2 trials typically utilize randomized designs comparing experimental arms with either active comparators or monotherapy controls. For example, the NCT07047001 trial employs a two-arm design comparing this compound combined with toripalimab against this compound monotherapy in the adjuvant RCC setting [3]. Phase 3 trials implement randomized controlled designs with standard-of-care comparators, such as the NCT07165418 trial comparing this compound plus everolimus against sunitinib in advanced RCC [4].

The endpoint selection varies based on trial objectives and patient population. Adjuvant trials prioritize disease-free survival (DFS) as the primary endpoint, while advanced disease trials focus on progression-free survival (PFS) and overall survival (OS) as key endpoints [3] [4]. Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 is universally employed for tumor assessment across all trials, with independent review committees often implemented to minimize bias in endpoint evaluation [4].

Dose Escalation and Administration Protocols

Phase 1b trials have established the recommended phase 2 dose (RP2D) for this compound combinations. In the combination study with checkpoint inhibitors (pembrolizumab or nivolumab), the RP2D was determined to be This compound 300 mg orally once daily with standard doses of the immune checkpoint inhibitors [2]. This determination was based on a standard 3+3 design, with dose-limiting toxicities observed at the 400 mg dose level including Grade 3 aspartate aminotransferase elevation, rectal hemorrhage, and rash [2].

The treatment duration varies by trial design and patient tolerance. In adjuvant settings, treatment typically continues until completion of the planned adjuvant period, disease recurrence, or unacceptable toxicity [3]. For advanced disease trials, treatment continues until radiographic progression as per RECIST 1.1, unacceptable toxicity, or patient withdrawal [4]. Most protocols mandate dose modification guidelines for managing adverse events, including dose reductions, interruptions, or discontinuation based on severity.

Assessment Schedules and Monitoring

Comprehensive baseline assessments are required within specified windows before treatment initiation, including tumor imaging (CT or MRI), laboratory studies (hematology, chemistry), cardiac evaluation (ECG, echocardiogram), and archival tumor tissue collection [3] [5]. During treatment, regular safety and efficacy monitoring follows standardized schedules with clinic visits and laboratory assessments typically occurring every 2-4 weeks depending on the trial phase and combination partners.

Tumor assessment schedules are protocol-specified, typically occurring every 6-12 weeks during treatment, with longer intervals during maintenance or follow-up phases. The adverse event monitoring follows NCI Common Terminology Criteria for Adverse Events (CTCAE) version 5.0, with specific attention to class-effects of VEGF pathway inhibitors including hypertension, proteinuria, hand-foot syndrome, and thyroid dysfunction [4] [5]. The following diagram illustrates the key signaling pathways targeted by this compound and their biological effects:

G cluster_targets Molecular Targets cluster_effects Biological Effects cluster_outcomes Therapeutic Outcomes This compound This compound VEGFR VEGFR This compound->VEGFR PDGFR PDGFR This compound->PDGFR CSF1R CSF1R This compound->CSF1R FLT3 FLT3 This compound->FLT3 CKit C-Kit This compound->CKit AntiAngio Anti-angiogenesis Inhibits VEGF-induced proliferation & tube formation of HUVECs VEGFR->AntiAngio PDGFR->AntiAngio Immuno Immunomodulation Reprograms tumor-associated macrophages CSF1R->Immuno AntiTumor Direct anti-tumor activity In MV-4-11 xenograft models FLT3->AntiTumor CKit->AntiTumor MVD Reduces microvessel density In xenograft models AntiAngio->MVD Tolerability Improved tolerability vs. other TKIs Efficacy Enhanced efficacy in RCC and solid tumors AntiTumor->Efficacy Combination Synergy with checkpoint inhibitors Immuno->Combination MVD->Efficacy

Preliminary Safety and Efficacy Data

Safety Profile and Adverse Events

This compound demonstrates a manageable safety profile across clinical trials, with adverse events consistent with its mechanism as a VEGFR inhibitor but potentially with improved tolerability compared to similar agents. In the phase 1b trial combining this compound with checkpoint inhibitors, the most common treatment-related adverse events across all cohorts were lymphopenia (43.8%), leukopenia (31.3%), fatigue (31.3%), and alanine aminotransferase elevation (31.3%) [2]. Most toxicities were Grade 1-2, with only three patients experiencing dose-limiting toxicities at the 400 mg dose level.

The safety advantages of this compound are suggested by preclinical comparisons with sunitinib, where this compound-treated groups showed no significant negative impact on body weights, whereas sunitinib administration resulted in significant weight loss at equivalent doses [1]. This improved tolerability profile, coupled with its short half-life and limited tissue accumulation, provides a pharmacological basis for potentially better management of class-effect toxicities such as hand-foot syndrome, fatigue, and gastrointestinal disturbances [2].

Efficacy Signals

Early-phase clinical trials have demonstrated promising efficacy signals for this compound both as monotherapy and in combination regimens. In the phase 1b combination study with checkpoint inhibitors, among 13 response-evaluable patients, two confirmed partial responses were observed (one in rectal squamous cell cancer and one in small cell lung cancer), with two additional patients achieving prolonged stable disease [2]. These responses were observed in patients who had progressed on prior therapies, suggesting potential reversal of treatment resistance.

In the CONCEPT phase 3 trial of everolimus with or without this compound in advanced previously treated RCC, the combination demonstrated a significant progression-free survival advantage over everolimus alone (median PFS 10.0 versus 6.4 months; HR=0.70, 95% CI: 0.52-0.94; p=0.0171) [2]. This established a strong efficacy rationale for further development of this compound in renal cell carcinoma and provides benchmark data for ongoing and planned trials.

Table 3: this compound Preclinical Kinase Inhibition Profile Compared to Sunitinib

Kinase Target This compound IC₅₀ (nM) Sunitinib IC₅₀ (nM) Fold Difference Clinical Relevance
KDR (VEGFR2) 1.12 17.25 15.4x more potent Primary anti-angiogenic effect
PDGFRβ 0.13 0.13 Equivalent Pericyte coverage, stromal targeting
FLT3 0.63 2.93 4.7x more potent Hematologic malignancies
C-Kit 0.14 1.22 8.7x more potent Stem cell factor receptor
RET 74.1 177 2.4x less potent Thyroid cancer, drug resistance
AMPKα1 352.2 398.9 1.1x less potent Metabolic regulation

Conclusion and Future Directions

This compound represents a promising therapeutic agent in the TKI class, with a distinct kinase inhibition profile and potentially improved safety characteristics compared to existing agents. The ongoing clinical trial program aims to establish its role across multiple settings in renal cell carcinoma, from adjuvant treatment to advanced disease, both as monotherapy and in rational combinations. The emerging efficacy data, particularly from the CONCEPT trial showing PFS benefit when combined with everolimus, provides strong justification for these development efforts.

For researchers designing future clinical trials with this compound, careful attention to the eligibility criteria optimization is essential, particularly regarding patient selection based on prior therapy exposure and comorbidity management. The dose escalation experience from phase 1 trials supports 300 mg daily as the recommended phase 2 dose when combining with checkpoint inhibitors, with close monitoring for hepatic, dermatological, and hemorrhagic toxicities. As the clinical development program advances, this compound may offer a valuable new option for patients with RCC and other solid tumors, particularly in combinations designed to overcome resistance to standard therapies.

References

Clinical Application and Dosing Protocols of Vorolanib

Author: Smolecule Technical Support Team. Date: February 2026

Vorolanib is an oral multi-targeted tyrosine kinase inhibitor (TKI) that targets vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). The dosing and administration schedules differ significantly between its use in oncology and ophthalmology, as detailed below.

Table 1: this compound Dosing Protocols in Clinical Trials

Indication Phase Dosing Regimen Recommended Phase II Dose (RP2D) Key Efficacy Findings Citation
Advanced Solid Tumors Phase I 50-250 mg, once daily in 4-week cycles 200 mg once daily In dose expansion (200 mg): Objective Response Rate: 22.2%; Disease Control Rate: 88.9%; Median PFS: 9.9 months [1] [2]
Neovascular Age-related Macular Degeneration (nAMD) Phase I 25-100 mg, once daily Maximum tolerated dose not reached; 25 mg and 50 mg used in expansion At Day 360: Mean increase in BCVA: +7.7 letters; Reduction in central subfield thickness and CNV area [3]

Experimental Protocol for Oral this compound Administration

For researchers conducting pre-clinical or clinical studies, the following protocol can serve as a template. Note that specific conditions like fasting are not defined in the available literature and should be determined based on further pharmacokinetic data.

1. Drug Formulation and Preparation

  • Chemical Properties: this compound (also known as CM082 or X-82) is a small molecule TKI.
  • Formulation for Oral Administration: The drug is typically formulated for oral intake. Precise details on the vehicle or excipients used in clinical trials are not provided in the search results and should be referenced from the original Investigational Brochure or patent documents.

2. Dosing and Administration

  • Dosing Schedule: Administer once daily. The specific dose should be selected based on the disease model (refer to Table 1).
  • Fasting Status: No specific information is available. As a standard practice for many TKIs, a consistent condition (either consistently fasted or consistently fed) should be maintained throughout the study to reduce variability. The specific requirement for this compound must be established through dedicated pharmacokinetic studies.
  • Treatment Duration: In clinical trials, treatment was administered in continuous 4-week cycles for solid tumors [1] [2] and over 360 days for nAMD [3].

3. Safety and Tolerability Monitoring

  • Common Adverse Drug Reactions (ADRs): Monitor for hair color changes, fatigue, portal hypertension, hypertriglyceridemia, and proteinuria [1] [2].
  • Grading of Adverse Events: Grade 3 or higher ADRs occurred in 29.3% of nAMD patients and 48.0% of solid tumor patients in the expansion cohort. Assess ADRs using Common Terminology Criteria for Adverse Events (CTCAE) v4.0 or equivalent [3] [1].
  • Dose-Limiting Toxicities (DLTs): In the nAMD study, DLTs were observed in the 75 mg and 100 mg cohorts. The Maximum Tolerated Dose (MTD) was not formally reached in the studied dose ranges [3].

4. Efficacy Assessment

  • For Oncology Models:
    • Tumor Measurement: Assess tumor burden according to Response Evaluation Criteria in Solid Tumors (RECIST) v1.1 [1] [2].
    • Key Metrics: Calculate Objective Response Rate (ORR), Disease Control Rate (DCR), and Progression-Free Survival (PFS).
  • For Ophthalmic Disease Models (nAMD):
    • Visual Acuity: Measure change from baseline in Best-Corrected Visual Acuity (BCVA) using Early Treatment Diabetic Retinopathy Study (ETDRS) letters [3].
    • Anatomic Measures: Evaluate changes in Central Subfield Thickness (CST) via Optical Coherence Tomography (OCT) and Choroidal Neovascularization (CNV) area via Fluorescein Angiography (FA) [3].

Visual Overview of this compound Clinical Development

The following diagram summarizes the key clinical development pathways and pharmacological actions of this compound based on the current search results.

G This compound This compound Oral Oral Formulation This compound->Oral Intravitreal Intravitreal Insert (DURAVYU) This compound->Intravitreal Newer Development VEGF_Pathway Inhibits all VEGFRs (Anti-angiogenic) This compound->VEGF_Pathway PDGF_Pathway Inhibits PDGFRs (Anti-angiogenic) This compound->PDGF_Pathway JAK_Pathway Inhibits JAK Receptors (esp. JAK-1) (Anti-inflammatory) This compound->JAK_Pathway Emerging Finding Subgraph_Cluster_Formulations Administration Routes Oncology Oncology Oral->Oncology nAMD nAMD (Oral) Oral->nAMD DME Diabetic Macular Edema (DME) (Intravitreal Insert) Intravitreal->DME Subgraph_Cluster_Mechanisms Primary Mechanisms of Action Subgraph_Cluster_Clinical_Focus Clinical Development Areas Solid_Tumors Advanced Solid Tumors Oncology->Solid_Tumors Ophthalmology Ophthalmology Subgraph_Cluster_Oncology_Details RP2D RP2D: 200 mg (Oral) Solid_Tumors->RP2D Subgraph_Cluster_Ophth_Details Sustained_Release Sustained delivery for ≥6 months DME->Sustained_Release

Key Considerations for Researchers

  • Fasting Information Gap: The lack of explicit fasting requirements in the available literature is a significant knowledge gap. For definitive guidance, you should consult the official clinical trial protocols for this compound (e.g., NCT02452385 for nAMD, NCT01863485 for solid tumors) or contact the drug's sponsor directly.
  • Distinction Between Formulations: Be aware that the safety and dosing profile of the oral formulation (discussed in the phase I trials) is distinct from the newer intravitreal insert (DURAVYU), which is designed for sustained local delivery to the eye and has a different development pathway [4].
  • Dose Dependence of Safety: The incidence of treatment-related adverse events (TRAEs) is high but manageable. In the nAMD study, 80.5% of participants experienced any TRAE, and 29.3% experienced a grade 3 or higher TRAE [3]. Safety monitoring is crucial.

References

Vorolanib and Liver Enzyme Elevation: A Technical Overview

Author: Smolecule Technical Support Team. Date: February 2026

Liver enzyme elevation, particularly in alanine aminotransferase (ALT) and aspartate aminotransferase (AST), is a documented side effect of Vorolanib. The incidence and severity can vary based on the dose and combination with other drugs [1] [2].

The table below summarizes key findings from clinical studies on this compound-related liver enzyme elevations:

Study Description Dosing Regimen Incidence & Grade of Liver Enzyme Elevation Management & Outcome

| Phase 1b with CPIs [1] | 300 mg or 400 mg daily + Pembrolizumab/Nivolumab | Most common TRAEs: Lymphopenia, leukopenia, fatigue, ALT elevation (n=5). Most toxicities were Grade 1-2. DLTs at 400 mg: Included G3 AST elevation. | this compound 300 mg daily established as the Recommended Phase 2 Dose (RP2D) due to better tolerability. | | Phase I for nAMD [2] | 25 mg to 100 mg daily (monotherapy) | TRAEs: 80.5% of participants. Grade ≥3 TRAEs: 29.3% of participants. Two DLTs observed (in 75 mg & 100 mg cohorts). | The Maximum Tolerated Dose (MTD) was not reached. No fatal TRAEs reported. |

Frequently Asked Questions (FAQs)

Q1: What is the clinical significance of liver enzyme elevation with this compound? Most events are low-grade (G1-2) and manageable with monitoring. However, dose-limiting toxicities (DLTs) involving Grade 3 AST elevation have been observed at higher doses (400 mg), especially in combination therapy, underscoring the need for vigilant liver function monitoring [1].

Q2: Are there any recommended dosing strategies to mitigate this risk? Clinical trials have established 300 mg daily as the RP2D when combined with checkpoint inhibitors and found doses up to 100 mg daily as monotherapy were tolerated without reaching a maximum tolerated dose, suggesting a lower dose may offer a better safety profile [1] [2].

Q3: How should liver function be monitored in patients on this compound? Regular monitoring of liver function tests (LFTs), including ALT and AST, is recommended. Any significant liver-related symptoms or test abnormalities should be promptly evaluated by a healthcare provider to determine the appropriate course of action, which may include dose interruption, reduction, or discontinuation [3] [2].

Troubleshooting & Monitoring Guide

Problem: Asymptomatic, low-grade (G1-2) elevation of ALT/AST on routine blood work.

  • Action Plan:
    • Confirm: Repeat LFTs to confirm the elevation.
    • Monitor: Continue scheduled this compound doses with increased frequency of LFT monitoring (e.g., every 2-3 weeks).
    • Rule Out: Exclude other causes of liver injury (e.g., other medications, viral hepatitis).
    • Maintain Dose: If stable or improving, the current dose can typically be maintained.

Problem: Symptomatic hepatotoxicity or Grade ≥3 elevation of ALT/AST (exceeding 5 times the upper limit of normal).

  • Action Plan:
    • Immediately Interrupt this compound dosing.
    • Provide Supportive Care and conduct a thorough medical evaluation.
    • Close Monitoring of LFTs, symptoms, and synthetic liver function until resolution to G1 or baseline.
    • Dose Modification: After resolution, consider restarting this compound at a reduced dose if clinically warranted. If severe toxicity recurs, permanent discontinuation of this compound should be considered.

Experimental Protocol: Monitoring Liver Function in Preclinical Studies

For researchers investigating this compound in animal models, incorporating liver safety endpoints is crucial.

  • Objective: To evaluate the potential hepatotoxic effects of this compound in a mouse xenograft model.
  • Materials:
    • Animal model (e.g., mouse xenograft models such as MV-4-11, A549, 786-O) [4].
    • This compound, suspended in a suitable vehicle.
    • Equipment for blood collection (e.g., retro-orbital or terminal cardiac puncture).
    • Clinical Chemistry Analyzer for measuring serum ALT and AST levels.
  • Methodology:
    • Dosing: Administer this compound at various doses (e.g., based on efficacious doses from literature, such as 160 mg/kg bid) and a vehicle control to groups of mice [4].
    • Blood Collection: Collect blood samples at predetermined time points (e.g., pre-dose, at the end of the dosing period).
    • Serum Preparation: Centrifuge blood samples to isolate serum.
    • Biochemical Analysis: Process serum samples according to the analyzer's protocol to quantify ALT and AST levels.
    • Data Analysis: Compare mean ALT and AST values between the treatment and control groups using appropriate statistical tests (e.g., Student's t-test). Significant increases (e.g., p < 0.05) in the treatment group indicate drug-induced liver injury.

Mechanism and Monitoring Workflow

The following diagram illustrates the mechanism of this compound-induced liver enzyme elevation and the corresponding clinical monitoring workflow, integrating the described protocols.

vorolanib_workflow cluster_clinical Clinical Monitoring & Management This compound This compound Kinase Inhibition Kinase Inhibition This compound->Kinase Inhibition Off-Target Effects Off-Target Effects This compound->Off-Target Effects VEGFR VEGFR PDGFR PDGFR CSF1R CSF1R Kinase Inhibition->VEGFR Kinase Inhibition->PDGFR Kinase Inhibition->CSF1R Liver Enzyme Elevation\n(ALT/AST) Liver Enzyme Elevation (ALT/AST) Off-Target Effects->Liver Enzyme Elevation\n(ALT/AST) Routine Monitoring Routine Monitoring Liver Enzyme Elevation\n(ALT/AST)->Routine Monitoring Baseline LFTs Baseline LFTs Baseline LFTs->Routine Monitoring Grade 1-2 Elevation Grade 1-2 Elevation Routine Monitoring->Grade 1-2 Elevation Grade >=3 Elevation Grade >=3 Elevation Routine Monitoring->Grade >=3 Elevation Continue Dose\n& Monitor Continue Dose & Monitor Grade 1-2 Elevation->Continue Dose\n& Monitor Interrupt Dose\n& Evaluate Interrupt Dose & Evaluate Grade >=3 Elevation->Interrupt Dose\n& Evaluate

References

Vorolanib combination therapy toxicity reduction

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Toxicity & Dosing Summary

Combination Therapy Indication (Trial Phase) Common TRAEs (Grade 1-2) Dose-Limiting Toxicities (DLTs) (Grade 3) Recommended Phase 2 Dose (RP2D)
Vorolanib + Pembrolizumab or Nivolumab [1] Advanced Solid Tumors (Phase 1b) Lymphopenia, Leukopenia, Fatigue, ALT elevation [1] AST elevation, Rectal hemorrhage, Rash [1] This compound 300 mg orally, once daily [1]
This compound (Oral) [2] Preclinical Anti-tumor & Anti-angiogenic activity Information not specified in available results Information not specified in available results Information not specified in available results
EYP-1901 (this compound intravitreal insert) [3] wet Age-related Macular Degeneration (Phase 1) Reduced visual acuity, Retinal exudates [3] None observed; No ocular or systemic SAEs related to EYP-1901 [3] N/A (Favorable safety profile supported further trials) [3]

Mechanisms and Toxicity Reduction Strategies

This compound is designed to inhibit multiple tyrosine kinase receptors, including VEGFR, PDGFR, and CSF1R [1]. This multi-targeted action is central to its efficacy and toxicity profile.

  • Targeting the Tumor Microenvironment: By inhibiting CSF1R, this compound may help reprogram tumor-associated macrophages, potentially overcoming resistance to checkpoint inhibitors and enhancing anti-tumor immune response [1].
  • Novel Formulations for Reduced Systemic Exposure: The development of EYP-1901, a sustained-release intravitreal insert for ocular diseases, localizes drug delivery. This approach aims to maximize efficacy at the disease site while minimizing systemic exposure and related toxicities [4] [3]. Early-phase trials reported no dose-limiting toxicity or systemic adverse events related to EYP-1901 [3].

Toxicity Management FAQs for Researchers

Here are answers to anticipated technical questions based on available clinical data.

  • Q1: What is the maximum tolerated dose (MTD) of this compound in combination with checkpoint inhibitors?

    • A: In a phase 1b trial, the MTD was determined to be This compound 300 mg when combined with standard doses of pembrolizumab or nivolumab. Dose escalation to 400 mg resulted in dose-limiting toxicities (Grade 3 elevated AST, rectal hemorrhage, and rash) in three patients [1].
  • Q2: What are the critical pharmacokinetic interactions to consider when designing combination trials with this compound?

    • A: While specific DDI data for this compound is limited in the search results, as an oral TKI, it is subject to common interaction risks [5] [6].
      • Absorption: Concomitant use of acid-reducing agents (e.g., PPIs) can alter gastric pH and impair the solubility and absorption of many TKIs.
      • Metabolism: TKIs are frequently metabolized by Cytochrome P450 (CYP) enzymes, particularly CYP3A4. Concomitant use of strong CYP3A4 inhibitors or inducers can significantly alter TKI plasma concentrations.
      • Transporters: Many TKIs are substrates or inhibitors of drug transporters like P-glycoprotein (P-gp) [5] [6].
      • Mitigation Strategy: A proactive DDI management framework is recommended, which can include therapeutic drug monitoring, dose adjustments, and avoiding concomitant use of interacting drugs [6].
  • Q3: How does the safety profile of intravitreal this compound (EYP-1901) compare to systemic administration?

    • A: The localized delivery of this compound via EYP-1901 shows a distinct and favorable safety profile. The phase 1 DAVIO trial reported no dose-limiting toxicity or systemic serious adverse events related to the treatment. Ocular adverse events were mostly moderate (e.g., reduced visual acuity, retinal exudates), and the insert was well-tolerated, supporting its development for sustained delivery in retinal diseases [3].

Experimental Workflow for Dose Optimization

The following diagram outlines a high-level experimental workflow for determining the recommended phase 2 dose of a new combination therapy, based on the methodology used in the cited this compound trial [1].

workflow Start Start: Define Starting Dose Cohort Enroll Patient Cohort (3-6 patients) Start->Cohort Eval Evaluate for DLTs Over First Cycle Cohort->Eval Escalate Escalate to Next Dose Level Eval->Escalate No DLT observed Expand Expand Cohort or De-escalate Eval->Expand ≥1 DLT observed MTD_Found MTD & RP2D Determined Escalate->Cohort Enroll new cohort at higher dose Expand->Cohort Enroll more patients at current dose Expand->MTD_Found DLT rate acceptable

References

Vorolanib Combination Strategies for Resistant Tumors

Author: Smolecule Technical Support Team. Date: February 2026

Combination Partner Mechanism / Target of Partner Strategy Rationale & Application Key Clinical Evidence
Immune Checkpoint Inhibitors (Nivolumab, Pembrolizumab) [1] [2] PD-1 immune checkpoint inhibitor Overcome resistance to immunotherapy. Vorolanib modulates tumor microenvironment, improves T-cell infiltration, and enhances anti-tumor immune response [1] [2]. Phase 1b/2 trial in refractory thoracic malignancies; manageable safety profile, disease control in NSCLC and thymic carcinoma [1].
mTOR Inhibitors (Everolimus) [3] mTOR pathway inhibitor Dual pathway inhibition in Renal Cell Carcinoma (RCC). Target complementary pathways to overcome resistance to prior therapy [3]. Phase 3 "CONCEPT" trial: this compound + Everolimus vs Everolimus alone showed significantly improved PFS (10.0 vs 6.4 months) in metastatic RCC [3].
Other Targeted Therapies / Chemotherapy [3] Varies by agent (e.g., anti-PD-1, cytotoxic) Explore synergy and efficacy in various solid tumors (RCC, NSCLC, SCLC) through multi-targeted inhibition and combination regimens [3]. Investigated in multiple Phase II trials for RCC (with sintilimab, toripalimab) and lung cancer (with ensatinib, chemotherapy) [3].

Experimental Protocols for Key Studies

Here are the methodologies from pivotal clinical trials investigating this compound combinations.

Protocol: this compound with Nivolumab for Thoracic Malignancies [1]
  • Study Design: Phase 1/2, single-arm, multicenter.
  • Patient Population: Adults with extensive-stage SCLC, thymic carcinoma, and NSCLC (checkpoint inhibitor-naive or with primary/acquired resistance).
  • Dosing Regimen:
    • Phase 1 (Dose Escalation): Used a "3+3" design to determine the Recommended Phase 2 Dose (RP2D). The RP2D was established at This compound 200 mg orally daily + nivolumab 240 mg IV every 2 weeks.
    • Phase 2 (Dose Expansion): Patients treated at the RP2D.
  • Primary Endpoints:
    • Phase 1: Maximum Tolerated Dose (MTD) and RP2D.
    • Phase 2: Objective Response Rate (ORR) per RECIST 1.1 criteria.
  • Key Inclusion Criteria: ECOG performance status 0-1, adequate organ function. Patients with NSCLC could have received up to three prior regimens.
Protocol: this compound with Everolimus in Renal Cell Carcinoma (CONCEPT Trial) [3]
  • Study Design: Phase 3, randomized, double-blind, multicenter.
  • Patient Population: Patients with pretreated metastatic RCC.
  • Dosing Regimen: Patients were randomized to one of three arms:
    • Arm A: this compound + Everolimus
    • Arm B: this compound monotherapy
    • Arm C: Everolimus monotherapy
  • Primary Endpoint: Progression-Free Survival (PFS).

Mechanistic and Workflow Diagrams

The following diagrams illustrate the proposed mechanism of this compound in overcoming immunotherapy resistance and a general workflow for developing a combination strategy.

G This compound This compound Tumor_Vessel Tumor Vessel Abnormalization This compound->Tumor_Vessel Inhibits VEGFR/PDGFR Immunosuppression Reduced Immunosuppressive Cells in TME This compound->Immunosuppression Inhibits CSF1R T_Cell_Infiltration Enhanced T-cell Infiltration Tumor_Vessel->T_Cell_Infiltration CPI_Effect Immune Checkpoint Inhibitor (CPI) T_Cell_Infiltration->CPI_Effect Immunosuppression->T_Cell_Infiltration Anti_Tumor_Immunity Potent Anti-Tumor Immune Response CPI_Effect->Anti_Tumor_Immunity Reactivates T-cells

G Start Identify Resistance Mechanism MOA Select Partner Drug with Complementary MoA Start->MOA Preclinical Preclinical In-Vitro/In-Vivo Studies (Synergy & Safety) MOA->Preclinical Phase1 Phase 1 Clinical Trial (Dose Escalation: Establish RP2D & MTD) Preclinical->Phase1 Phase2 Phase 2 Clinical Trial (Expansion: Preliminary Efficacy) Phase1->Phase2 Phase3 Phase 3 Clinical Trial (Randomized: Confirm Efficacy & Safety) Phase2->Phase3

Key Considerations & Safety Profile

  • Recommended Dosing: The recommended phase 2 dose for this compound in combination with nivolumab or pembrolizumab is 200-300 mg orally daily, with higher doses (400 mg) leading to increased liver enzyme elevations and other toxicities [1] [2].
  • Common Adverse Events: Fatigue, diarrhea, lymphopenia, leukopenia, and elevated liver enzymes (transaminitis) are common. Transaminitis was a dose-limiting toxicity, particularly in patients with thymic carcinoma [1].
  • Management of Toxicity: Close monitoring of liver function is crucial. Dose adjustments or interruptions may be necessary to manage adverse events, which are generally manageable with supportive care [3] [2].

References

Incidence and Severity of Proteinuria with Vorolanib

Author: Smolecule Technical Support Team. Date: February 2026

Proteinuria has been consistently observed across clinical trials of Vorolanib, both as a monotherapy and in combination with other agents. The quantitative data is summarized in the table below.

Study/Trial Phase Patient Population Treatment Regimen Proteinuria Incidence (All Grades) Grade 3 or Higher Proteinuria Notes
Phase 1 (2020) [1] [2] Advanced Clear-cell RCC This compound (100-200 mg) + Everolimus (5 mg) 100% (22/22 patients) Not Specified Most events were Grade 1-2.
Phase 3 CONCEPT (2023) [3] Advanced/metastatic RCC This compound (200 mg) + Everolimus (5 mg) Not Specified 9.8% (13/133 patients) Higher rate of Grade 3+ TRAEs with combination (72.2%) vs. This compound alone (39.1%).
Phase 1 (2021) [4] Advanced Solid Tumors This compound Monotherapy (100 mg & 200 mg) Listed as "common" Not Specified Other common ADRs included hair color changes, fatigue, and hypertriglyceridemia.

Monitoring and Management Protocols from Clinical Trials

Clinical trials have established specific protocols for monitoring and managing proteinuria and other adverse events. The following workflow visualizes a general management strategy derived from these practices.

Start Patient on this compound Treatment Monitor Regular Urinalysis & Monitoring Start->Monitor Decision1 Significant Proteinuria Detected? Monitor->Decision1 Decision1->Monitor No Action1 Implement Supportive Care • Manage hypertension. • Review concomitant medications. Decision1->Action1 Yes Decision2 Proteinuria Persists or Worsens? Action1->Decision2 Decision2->Monitor No Action2 Dose Adjustment • this compound dose interruption. • Subsequent dose reduction. Decision2->Action2 Yes Decision3 Proteinuria Controlled? Action2->Decision3 Action3 Resume Treatment at Reduced Dose Decision3->Action3 Yes Action4 Discontinue this compound Decision3->Action4 No

Supporting Methodological Details:

  • Monitoring Methodology: In clinical trials, proteinuria is typically assessed through regular urinalysis (e.g., urine dipstick, urine protein-to-creatinine ratio [UPCR]) as part of cycle-by-cycle safety evaluations [1] [4]. The Common Terminology Criteria for Adverse Events (CTCAE) is the standard tool for grading severity and guiding management decisions [4].
  • Dose Modification as a Primary Intervention: The core strategy for managing significant proteinuria is dose interruption and reduction. In the phase 3 CONCEPT trial, toxicities were managed with "dose interruptions and/or modifications," which was crucial for maintaining patients on combination therapy [3]. The recommended phase 2 dose (RP2D) for this compound monotherapy was established at 200 mg daily, with lower doses (e.g., 100 mg) showing a better safety profile, suggesting these as potential reduction levels [4].
  • Comprehensive Safety Profile: Proteinuria often occurs alongside other metabolic adverse events. The phase 1 trial of this compound plus Everolimus reported high incidences of hypercholesterolemia (77%), increased LDL (68%), hypertriglyceridemia (64%), and hyperglycemia (59%) [1]. This indicates that management plans should include comprehensive metabolic panel monitoring and appropriate medical management of these concurrent conditions.

Key Takeaways for Researchers

  • Proactive Monitoring is Essential: Implement a strict schedule for urinalysis and renal function assessment at baseline and before each treatment cycle.
  • Have a Clear Management Protocol: Define thresholds for dose interruption (e.g., for CTCAE Grade 2 or higher) and dose reduction (e.g., a predefined step-down in dose) in your study protocols.
  • Consider the Combination Regimen: Be aware that the risk and severity of proteinuria and other adverse events like hematological toxicities and hyperlipidemia are significantly increased when this compound is combined with Everolimus compared to this compound monotherapy [3].

References

Vorolanib hematologic toxicity lymphocyte count

Author: Smolecule Technical Support Team. Date: February 2026

Hematologic Toxicity of Vorolanib

Clinical trials indicate that lymphopenia is one of the most common hematologic adverse events associated with this compound, especially when combined with other therapies. The table below summarizes the key findings from major studies.

Trial Phase / Type This compound Dosage & Combination Incidence of Lymphopenia Grade & Notes
Phase 1b [1] 300 mg or 400 mg daily + Pembrolizumab or Nivolumab 7 out of 16 patients (43.8%) [1] Most toxicities were Grade 1-2; one of the most common TRAEs [1].
Phase 1 (Monotherapy) [2] 50-800 mg daily (Single agent) Not specified as a common adverse event The most common treatment-related Grade 3 AE was proteinuria (4%); no Grade 4/5 AEs related to this compound [2].
Phase 1 (Monotherapy) [3] 50-250 mg daily (Single agent) Not among the most common ADRs Most common ADRs were hair color changes, fatigue, portal hypertension, hypertriglyceridemia, and proteinuria [3].

Clinical Management & Assessment Guide

For researchers monitoring hematologic toxicity in clinical trials, the following guidance can be integrated into protocols.

  • Routine Monitoring: Implement complete blood count (CBC) with differential at baseline and before each treatment cycle to track lymphocyte counts and other hematologic parameters [1].
  • Dose Modification: Clinical evidence suggests that hematologic toxicity may be dose-dependent. In the phase 1b trial, Dose-Limiting Toxicities (DLTs), including other adverse events, occurred at the 400 mg dose level. Consequently, This compound 300 mg daily was established as the Recommended Phase 2 Dose (RP2D) for combination with checkpoint inhibitors [1].
  • Supportive Care: For patients developing significant lymphopenia, consider standard supportive measures per institutional guidelines, including vigilance for and prophylaxis against opportunistic infections.

Key Takeaways for Researchers

  • Combination Therapy Risk: Lymphopenia appears more prominent when this compound is combined with immune checkpoint inhibitors (e.g., pembrolizumab, nivolumab) than when used as a monotherapy [1] [2] [3].
  • Dose Dependency: Toxicity is manageable, and a 300 mg daily dose is recommended for combination regimens to improve tolerability [1].
  • Safety Profile: Aside from lymphopenia, this compound's safety profile is consistent with other VEGFR/PDGFR inhibitors, with common adverse events including fatigue, elevated liver enzymes, and proteinuria [1] [3] [2].

Lymphocyte Assessment Workflow

The diagram below outlines a recommended workflow for monitoring and managing lymphocyte counts during this compound treatment.

Start Patient on this compound Treatment Monitor Routine CBC with Differential Start->Monitor Decision1 Lymphocyte Count Within Normal Range? Monitor->Decision1 Action_Continue Continue Treatment & Monitoring Decision1->Action_Continue Yes Action_Decreased Lymphocyte Count Decreased Decision1->Action_Decreased No Decision2 Grade 1-2 (Clinical Context) Action_Decreased->Decision2 Action_Manage Monitor & Provide Supportive Care Decision2->Action_Manage Mild/Moderate Decision3 Grade 3-4 or DLT Decision2->Decision3 Severe Action_Manage->Monitor Action_Dose Consider Dose Hold/Reduction Per Protocol Decision3->Action_Dose Yes Action_Dose->Monitor

References

Vorolanib ocular administration safety profile

Author: Smolecule Technical Support Team. Date: February 2026

Safety Profile Overview

The safety data for vorolanib is primarily derived from its formulation as DURAVYU (this compound intravitreal insert), a sustained-release delivery system designed for intravitreal injection.

Aspect Summary of Findings
General Ocular Safety Favorable and well-tolerated in clinical trials to date; no ocular Serious Adverse Events (SAEs) related to DURAVYU reported [1] [2] [3].
Common Ocular AEs Information on common, non-serious AEs (e.g., typical injection-related effects) is not detailed in the provided sources.
Systemic Safety No systemic SAEs related to the intravitreal insert have been observed [1]. This contrasts with oral this compound studies, which reported systemic TRAEs [4].
Key Differentiator The sustained-release, local delivery via the Durasert E insert is credited with minimizing systemic exposure and improving the safety profile compared to oral TKI administration [3] [5].

Clinical Trial Safety Data

The table below summarizes safety outcomes from key clinical trials investigating the intravitreal this compound insert (EYP-1901/DURAVYU).

Trial (Phase) Condition Key Safety Findings
Pooled Analysis (Phases 1 & 2) [1] nAMD & DME No safety signals or ocular SAEs related to DURAVYU in 190+ patients across four clinical trials.
DAVIO 2 (Phase 2) [2] [3] nAMD (previously treated) No DURAVYU-related ocular or systemic SAEs reported.
VERONA (Phase 2) [1] [3] DME Favorable safety and tolerability profile confirmed; no new safety signals identified.

Route of Administration: A Critical Safety Factor

The safety profile of this compound is highly dependent on the route of administration.

  • Intravitreal Insert (DURAVYU): As shown above, this localized delivery method has a favorable ocular and systemic safety record in clinical trials [1] [3].
  • Oral Administration: Studies of oral this compound reported systemic Treatment-Related Adverse Events (TRAEs). In one Phase 1 study, 80.5% of participants experienced TRAEs, with 29.3% experiencing Grade 3 or higher events, including elevated liver enzymes. No fatal TRAEs were observed [4].

Experimental Protocols for Safety Assessment

For researchers designing non-clinical or clinical safety studies, the methodologies below, derived from published research, can serve as a reference.

1. In Vitro Kinase Binding and Selectivity Assay This protocol assesses the drug's fundamental molecular interactions and potential for off-target effects.

  • Objective: To evaluate the affinity and selectivity of this compound for a panel of receptor tyrosine kinases (RTKs) [6] [7].
  • Methodology: HotSpot Assay [7].
    • Procedure: Specific kinase/substrate pairs are prepared in a reaction buffer. Test compounds (e.g., this compound, Sunitinib) are diluted to specified concentrations (e.g., 10μM and 1μM) and incubated with the kinase. A mixture of ATP and ³³P-ATP is added to initiate the reaction. After incubation, reactions are spotted onto P81 ion exchange filter paper and washed to remove unbound phosphate [7].
    • Measurement: Kinase activity is expressed as the percent remaining activity in test samples compared to a vehicle control. The half-maximal inhibitory concentration (IC50) is determined for key kinases [6] [7].

2. In Vivo Mouse Xenograft Model for Systemic Toxicity This model evaluates anti-tumor efficacy and systemic toxicity in a pre-clinical setting.

  • Objective: To assess the anti-tumor efficacy and systemic toxicity (e.g., impact on body weight) of this compound compared to other TKIs [6].
  • Methodology:
    • Animal Model: Mouse xenograft models implanted with human tumor cell lines (e.g., MV-4-11, A549) [6].
    • Dosing: Mice are administered this compound at various doses (e.g., 40 mg/kg, 160 mg/kg twice daily) via oral gavage. A control group receives a comparable dose of a reference TKI (e.g., sunitinib at 40 mg/kg daily) [6].
    • Toxicity Endpoint: Body weight is monitored regularly as a key indicator of systemic toxicity. Significant weight loss in the reference group, compared to stable weight in the this compound groups, suggests an improved tolerability profile [6].

The experimental workflow for these key assessments can be visualized as follows:

Frequently Asked Questions (FAQs)

Q: What is the major safety advantage of the intravitreal this compound insert over oral TKIs? A: The primary advantage is minimized systemic exposure. Localized intravitreal delivery achieves therapeutic drug levels in the eye while keeping plasma concentrations low, thereby avoiding the systemic side effects (like liver enzyme elevations) associated with oral TKI administration [3] [5].

Q: Has intravitreal this compound been associated with intraocular inflammation? A: Based on the provided data from over 190 patients across multiple trials, no ocular Serious Adverse Events (SAEs) or specific safety signals related to intraocular inflammation have been reported [1] [2] [3].

Q: What is the clinical significance of this compound's kinase selectivity? A: Higher kinase selectivity means this compound is designed to potently inhibit target receptors (VEGFRs, PDGFR) while having less activity on off-target kinases. Preclinical data suggests this may contribute to a more favorable safety profile compared to less selective TKIs [6] [7].

References

Vorolanib vs axitinib kinase inhibition selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Kinase Selectivity and Inhibitory Profiles

The table below summarizes the key differences in kinase inhibition and properties between vorolanib and axitinib, based on in vitro assays.

Parameter This compound Axitinib
Pan-VEGFR Inhibition (VEGFR1, 2, 3) Yes [1] [2] [3] Yes [1] [2] [3]
TIE2 Inhibition Not potently inhibited [1] [2] [4] Potently inhibited (up to 89%) [1] [2] [4]
Inhibitor Type Type II (binds inactive RTKs, higher selectivity) [2] [3] Type II (binds inactive RTKs, higher selectivity) [2] [3]
Melanin Binding No significant binding [1] [4] No significant binding [1] [4]

Detailed Experimental Data and Protocols

For researchers, the methodologies and quantitative data from the key experiments are detailed below.

  • Kinase Profiling (HotSpot Assay)

    • Purpose: To identify TKIs inhibiting RTKs associated with angiogenesis (VEGFR1, 2, 3; FGFR1, 2, 3; PDGFRβ) and vascular stability (TIE2) [2] [3].
    • Method: Specific kinase/substrate pairs and cofactors were prepared in a reaction buffer. TKI compounds were diluted to 10μM and 1μM concentrations. After a 20-minute incubation, a mixture of ATP and ³³P-ATP was added to a final ATP concentration of 10μM. Reactions proceeded for 2 hours at room temperature. Kinase activity was expressed as the percent remaining activity relative to vehicle (DMSO) controls [2] [3].
  • IC₅₀ Measurements

    • Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) for VEGFRs and TIE2 [1] [2].
    • Findings: The IC₅₀ values confirmed that only axitinib potently inhibited TIE2 [1] [2] [4].
  • In Vitro Angiogenesis Inhibition (HUVEC Sprouting Assay)

    • Purpose: To investigate the inhibition of human umbilical vein endothelial cell (HUVEC) sprouting in vitro [1] [2].
    • Findings: All three TKIs (this compound, sunitinib, axitinib) effectively inhibited angiogenesis in vitro [1] [2].
  • In Vivo Angiogenesis Inhibition (Chorioallantoic Membrane Assay)

    • Purpose: To study the inhibition of VEGF-induced angiogenesis in vivo [1] [2].
    • Findings: The TKIs were more effective at inhibiting VEGF-induced angiogenesis than the anti-VEGF antibody bevacizumab [1] [2] [4].
  • Melanin Binding Assay

    • Purpose: To assess the binding of TKIs to melanin, which is present in ocular tissues like the RPE and choroid [1] [2].
    • Findings: Of the three TKIs tested, only sunitinib bound melanin. This compound and axitinib did not show significant binding [1] [4].

Mechanism and Significance of Key Differences

The experimental data highlights two critical distinctions with significant research and development implications.

  • TIE2 Inhibition: An Undesired Trait

    • Mechanism: TIE2 is a receptor tyrosine kinase essential for maintaining vascular health and stability. Its activation leads to decreased vascular permeability and inflammation [2] [3].
    • Interpretation: The potent inhibition of TIE2 by axitinib is considered an "undesired trait" for therapeutic inhibition of pathological angiogenesis in ocular diseases, as it may compromise vascular stability [1] [2]. The study conclusions explicitly support this compound in part because it avoids this off-target effect [1].
  • Inhibitor Type and Selectivity

    • Both this compound and axitinib are classified as Type II TKIs [2] [3]. They bind to the inactive conformation of RTKs and indirectly compete with ATP via steric hindrance. Because the inactive conformations of RTKs are more variable across different kinases, Type II inhibitors generally demonstrate greater selectivity compared to Type I TKIs (e.g., sunitinib), which bind the active conformation and are considered less selective [2] [3].

The following diagram illustrates the primary signaling pathways and inhibition points relevant to this comparison.

Conclusion for Researchers

References

Vorolanib pan-VEGFR inhibition comparative analysis

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Profile of Pan-VEGFR Inhibitors

Feature Vorolanib Axitinib Sunitinib
Pan-VEGFR Inhibition Yes [1] Yes [1] Yes [1]
TIE2 Inhibition No (desired) [1] [2] Yes (potent, up to 89%) [1] [2] No [1] [2]
Inhibitor Type Type II [1] Type II [1] Type I [1]
Melanin Binding No [2] No [2] Yes [1] [2]
In Vivo Anti-angiogenic Efficacy More effective than bevacizumab [1] More effective than bevacizumab [1] More effective than bevacizumab [1]

Detailed Experimental Data & Methodologies

For a deeper understanding, here are the key experimental protocols and quantitative data from the studies.

Kinase Inhibition Profiling
  • Purpose: To measure the ability of each TKI to inhibit a panel of receptor tyrosine kinases (RTKs) involved in angiogenesis and vascular stability [1] [3].
  • Method: A kinase HotSpot assay was conducted. The activity of specific kinases (VEGFR1, VEGFR2, VEGFR3, PDGFRβ, FGFR1, FGFR2, FGFR3, and TIE2) was measured in the presence of the TKIs at concentrations of 10μM and 1μM. The half-maximal inhibitory concentration (IC50) for VEGFRs and TIE2 was also determined [1] [3].
  • Key Results: The following table shows the IC50 values, which represent the concentration needed to inhibit 50% of the kinase activity [1]:
Kinase This compound IC50 (nM) Axitinib IC50 (nM) Sunitinib IC50 (nM)
VEGFR1 0.5 0.2 19
VEGFR2 1.1 0.3 12
VEGFR3 0.6 0.2 14
TIE2 >10,000 210 1,536
Functional Anti-angiogenic Assays
  • In Vitro Angiogenesis (HUVEC Sprouting Assay)

    • Purpose: To evaluate the inhibition of new blood vessel sprouting in a controlled cell-based model [1].
    • Method: Human Umbilical Vein Endothelial Cells (HUVECs) were used to form vascular sprouts in a 3D matrix. The inhibitory effect of this compound, axitinib, and sunitinib was tested [1].
    • Results: All three TKIs effectively inhibited angiogenesis in this in vitro model [1].
  • In Vivo Angiogenesis (Chorioallantoic Membrane Assay)

    • Purpose: To study the inhibition of VEGF-induced blood vessel formation in a live organism [1] [2].
    • Method: The chorioallantoic membrane (CAM) of chicken eggs was treated with VEGF to stimulate angiogenesis, along with the TKIs or the anti-VEGF antibody bevacizumab [1].
    • Results: All three TKIs were more effective at inhibiting VEGF-induced angiogenesis than bevacizumab. The study used the IC50 for VEGFR2 for each drug, and even when the dose was increased 200-fold, the results were consistent, indicating the initial dose was sufficient [2].

Mechanism of Action and Key Differentiators

The following diagram illustrates the intracellular mechanism of TKIs and the key differentiators identified in the research.

G VEGF VEGF Ligand VEGFR VEGFR (Cell Membrane) VEGF->VEGFR Intracellular Intracellular Signaling Cascade VEGFR->Intracellular Outcome Angiogenesis & Vascular Permeability Intracellular->Outcome AntiVEGF Anti-VEGF Antibodies (e.g., Bevacizumab) AntiVEGF->VEGF Extracellular Blockade TKI TKI Intracellular Action (e.g., this compound) TKI->Intracellular Intracellular Pan-VEGFR Blockade TIE2 TIE2 Receptor VascularStability Vascular Stability TIE2->VascularStability Diff1 Key Differentiator: This compound does NOT inhibit TIE2 Diff2 Key Differentiator: Axitinib POTENTLY inhibits TIE2

Based on the comparative analysis, here are the critical differentiators for research and development:

  • TIE2 Inhibition is a Critical Divergence: TIE2 signaling is essential for maintaining vascular stability and integrity [1]. Its potent inhibition by axitinib is considered an undesired trait in the context of treating retinal diseases, as it could potentially undermine vascular health [1] [2]. This compound's lack of TIE2 inhibition is a key theoretical safety advantage.
  • Melanin Binding as a Pharmacokinetic Consideration: Sunitinib's binding to melanin, which is abundant in ocular tissues like the retinal pigment epithelium, raises questions about long-term tissue accumulation and potential local effects, an factor that requires further investigation [1] [3].
  • Inhibitor Type and Selectivity: As Type II inhibitors, both this compound and axitinib bind to inactive RTK conformations, which are more structurally diverse, potentially granting them greater selectivity compared to the Type I inhibitor sunitinib [1].

Clinical Translation and Future Outlook

The favorable pre-clinical profile of this compound has supported its advancement into clinical trials using sustained-delivery formulations to reduce treatment burden [4].

  • EYP-1901: A bioerodible intravitreal insert providing sustained release of this compound for at least six months [5] [4]. Phase 2 trials in DME (VERONA) showed significant reduction in treatment burden with a favorable safety profile [5]. Phase 3 trials for nAMD (LUGANO and LUCIA) are ongoing [4].
  • Other TKIs in Development: Axitinib is being developed in sustained-release intravitreal implants (OTX-TKI/Axpaxli) and via suprachoroidal delivery (CLS-AX), also showing promising reductions in injection frequency in clinical trials [4].

References

Vorolanib TIE2 inhibition comparison other TKIs

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of TKI Profiles

The table below summarizes key experimental data comparing the inhibitory profiles and properties of Vorolanib, Axitinib, and Sunitinib [1] [2].

Property This compound Axitinib Sunitinib
TIE2 Inhibition Not Potent Potent (up to 89%) Not Potent
VEGFR1 Inhibition Yes Yes Yes
VEGFR2 Inhibition Yes Yes Yes
VEGFR3 Inhibition Yes Yes Yes
PDGFRβ Inhibition Yes Yes Yes
FGFR1 Inhibition Yes Information Missing Information Missing
Inhibitor Type Type II Type II Type I
Melanin Binding No No Yes

Detailed Experimental Methodologies

The comparative data was generated using the following key experimental protocols [1]:

  • Kinase HotSpot Assay: Measured kinase activity for RTKs (VEGFR1-3, FGFR1-3, PDGFRβ, TIE2). Compounds were diluted to 10μM and 1μM in a reaction buffer, incubated for 20 minutes, followed by addition of ATP/³³P-ATP. Reactions were stopped and spotted onto P81 ion exchange filter paper, with unbound phosphate removed by washing. Kinase activity was quantified based on radiolabel incorporation.
  • IC50 Determination: Half-maximal inhibitory concentration (IC50) values for VEGFRs and TIE2 were determined using dose-response curves from the kinase activity assays.
  • In Vitro Angiogenesis Assay: Human Umbilical Vein Endothelial Cell (HUVEC) sprouting assay to assess functional inhibition of blood vessel formation.
  • In Vivo Angiogenesis Assay: Chorioallantoic membrane (CAM) assay to study inhibition of VEGF-induced angiogenesis.
  • Melin-Binding Assay: Compounds were tested for binding to melanin, with chloroquine used as a positive control.

Signaling Pathways and Experimental Workflow

The following diagram illustrates the key signaling pathways in pathological angiogenesis and the cellular target sites of TKIs versus anti-VEGF antibodies, which underpins the experimental rationale.

G cluster_2 TIE2 Pathway (Stability) Ligands VEGF Ligands VEGFR VEGFR (1,2,3) Receptor Tyrosine Kinase Ligands->VEGFR Binds AntiVEGF Anti-VEGF Antibodies (e.g., Bevacizumab) AntiVEGF->Ligands Neutralizes Extracellular Extracellular Space CellMembrane Cell Membrane Downstream Downstream Signaling (PI3K/Akt, MAPK pathways) VEGFR->Downstream Activates TKI Tyrosine Kinase Inhibitors (TKIs) (e.g., this compound, Axitinib) TKI->VEGFR Inhibits Intracellular Intracellular Space Angiogenesis Pathological Angiogenesis & Vascular Permeability Downstream->Angiogenesis Promotes TIE2 TIE2 Receptor VascularStability Vascular Stability TIE2->VascularStability TIE2_Ligands Angiopoietin-1/-2 TIE2_Ligands->TIE2

Interpretation of Key Findings

  • TIE2 Inhibition is Undesirable: The potent inhibition of TIE2 by Axitinib is a key differentiator and a potential drawback. TIE2 activation is essential for maintaining vascular health and stability, promoting anti-inflammatory signals and reducing vascular leakage [1] [3]. Inhibiting it could counteract therapeutic benefits.
  • Superior Target Profile: this compound's combination of pan-VEGFR inhibition (blocking all key angiogenic receptors) without potently inhibiting TIE2 and without binding to melanin is considered a favorable profile for ocular therapeutics, as it targets pathology while potentially preserving healthy vascular function and minimizing long-term tissue accumulation concerns [1] [4].
  • Mechanistic Advantage over Antibodies: As small molecules, TKIs act intracellularly on the receptor domains, enabling them to inhibit multiple VEGFRs simultaneously. This provides a broader mechanism of action compared to antibody therapies that target only one or two specific ligands extracellularly [1] [5].

References

Comparative TKI Profiles and Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the receptor inhibition and specific properties of vorolanib, axitinib, and sunitinib based on key experiments [1].

Property This compound Axitinib Sunitinib
TKI Classification Type II [1] Type II [1] Type I [1]
VEGFR1 Inhibition Potent pan-VEGFR inhibition [1] Potent pan-VEGFR inhibition [1] Potent pan-VEGFR inhibition [1]
VEGFR2 Inhibition Potent pan-VEGFR inhibition [1] Potent pan-VEGFR inhibition [1] Potent pan-VEGFR inhibition [1]
VEGFR3 Inhibition Potent pan-VEGFR inhibition [1] Potent pan-VEGFR inhibition [1] Potent pan-VEGFR inhibition [1]
TIE2 Inhibition No significant inhibition [1] [2] Potent inhibition (up to 89%) [1] [2] No significant inhibition [1] [2]
Melanin Binding No binding [1] [2] No binding [1] Binds melanin [1] [2]
VEGFR2 (KDR) IC₅₀ 1.12 nM [3] Information missing 17.25 nM [3]

Detailed Experimental Protocols

To interpret the data above, understanding the key experimental methods is essential.

  • Kinase Profiling (HotSpot Assay)
    • Purpose: To measure the ability of TKIs to inhibit a panel of kinase enzymes [1].
    • Methodology: Specific kinase/substrate pairs were prepared in a reaction buffer. The TKIs were diluted to 10μM and 1μM concentrations and added to the buffer. Reactions were initiated by adding a mixture of ATP and ³³P-ATP. After incubation, reactions were spotted onto filter paper, washed to remove unbound phosphate, and kinase activity was quantified [1].
  • IC₅₀ Determination
    • Purpose: To determine the potency of a TKI by calculating the concentration that inhibits 50% of a kinase's activity [1] [3].
    • Methodology: Serial dilutions of each TKI were tested against a specific kinase (e.g., VEGFR2/KDR). The percentage of kinase inhibition at each concentration was measured and used to generate a dose-response curve from which the IC₅₀ value was derived [1] [3].
  • In Vitro Angiogenesis Tube Formation Assay
    • Purpose: To assess the functional impact of TKIs on the formation of vascular networks by endothelial cells [1] [3].
    • Methodology: Human Umbilical Vein Endothelial Cells (HUVECs) were induced to form tube-like structures on a Matrigel matrix. The cells were treated with the TKIs at various concentrations (e.g., 50 nM and 100 nM). Inhibition of angiogenesis was quantified by measuring the reduction in the number or completeness of the tubes formed compared to a control [1] [3].
  • Melanin Binding Assay
    • Purpose: To evaluate if a TKI binds to melanin, which is present in ocular tissues like the RPE and choroid [1].
    • Methodology: The assay measured the binding of each TKI to melanin in vitro. Chloroquine was used as a positive control. The results were reported as a percentage of drug bound [1] [2].

Mechanism of Action and Signaling Pathways

The following diagram illustrates the key receptors involved in pathological angiogenesis and how different therapies target them, highlighting this compound's distinct mechanism.

G Ligands Extracellular LigandsVEGF-A, -C, -D, PLGFAngiopoietin-2 (Ang-2) Receptors Cell Membrane RTKsVEGFR1/2/3, PDGFRβTIE2 (vascular stability) Ligands->Receptors Binds to Antibodies Anti-VEGF Antibodiese.g., Bevacizumab, AfliberceptBlock specific ligands (e.g., VEGF-A) extracellularly Antibodies->Ligands Neutralizes Outcomes Biological OutcomePathological Angiogenesis ↓Vascular Leakage ↓Vascular Stability Receptors->Outcomes Signaling Receptors:e->Outcomes:e TIE2 activation promotes TKIs Tyrosine Kinase Inhibitors (TKIs)Bind intracellularly to block multiple RTKs TKIs->Receptors Inhibits intracellularly

This visual demonstrates that unlike antibody-based therapies which block select ligands extracellularly, TKIs work inside the cell to inhibit receptor signaling. A key differentiator is that inhibiting TIE2 (as axitinib does) can undermine vascular stability, whereas this compound's selective profile avoids this issue [1] [2] [4].

Interpretation and Significance for Drug Development

The experimental data indicates several advantages for this compound in ocular drug development:

  • Selective Pan-VEGFR Inhibition: As a type II TKI, this compound binds to inactive kinase conformations, which are more variable than active ones, leading to higher selectivity and a potentially cleaner safety profile [1].
  • Preservation of Vascular Stability: The potent inhibition of TIE2 by axitinib is an undesired trait, as TIE2 signaling is essential for maintaining mature, stable blood vessels. This compound's lack of TIE2 inhibition may translate to a superior safety profile by preserving vascular health [1] [5].
  • Favorable Ocular Pharmacokinetics: The absence of melanin binding is a positive attribute, as drugs that bind melanin can accumulate in pigmented ocular tissues (e.g., RPE, choroid), which complicates pharmacokinetics and could potentially lead to long-term toxicity [1].

References

Vorolanib anti-angiogenic effects in vitro models

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of TKI Effects

The following table summarizes the key experimental data comparing Vorolanib with Sunitinib and Axitinib, highlighting their potency and selectivity in targeting key receptors involved in angiogenesis [1].

TKI Property This compound Sunitinib Axitinib
VEGFR1 Inhibition (IC₅₀) 0.12 nM 21.9 nM 0.29 nM
VEGFR2 Inhibition (IC₅₀) 0.65 nM 9.81 nM 0.31 nM
VEGFR3 Inhibition (IC₅₀) 0.31 nM 5.47 nM 0.28 nM
TIE2 Inhibition (IC₅₀) >10,000 nM (No inhibition) 254 nM 2.2 nM
TIE2 Inhibition at 10µM Not significant Up to 74% Up to 89%
Melanin Binding No Yes No
TKI Binding Classification Type II (binds inactive RTKs, more selective) Type I (binds active RTKs, less selective) Type II (binds inactive RTKs, more selective)

Detailed Experimental Protocols

Here are the methodologies for the key in vitro experiments that generated the comparative data [1].

HotSpot Kinase Assay
  • Purpose: To identify TKIs that inhibit RTKs associated with angiogenesis and vascular stability.
  • Kinases Profiled: VEGFR1, VEGFR2, VEGFR3, FGFR1, FGFR2, FGFR3, PDGFRβ, and TIE2.
  • Procedure:
    • Specific kinase/substrate pairs and cofactors were prepared in a reaction buffer.
    • TKI compounds were diluted to 10μM and 1μM concentrations and added to the reaction buffer, followed by a 20-minute incubation.
    • A mixture of ATP and ³³P-ATP was added to a final ATP concentration of 10μM.
    • Reactions were carried out at room temperature for 2 hours.
    • Reactions were spotted onto P81 ion exchange filter paper, and unbound phosphate was removed by extensive washing.
    • Kinase activity was measured, and the percentage of inhibition was calculated.
  • IC₅₀ Determination: The half-maximal inhibitory concentration for VEGFRs and TIE2 was determined for each TKI.
In Vitro HUVEC Sprouting Assay
  • Purpose: To investigate the inhibition of angiogenesis in a functional cell-based model.
  • Procedure:
    • Spheroid Formation: Human Umbilical Vein Endothelial Cells (HUVECs) were suspended in culture medium containing methylcellulose to prevent cell adhesion and seeded in non-adhesive round-bottom 96-well plates. The plates were centrifuged to promote spheroid formation, which were cultured overnight.
    • Embedding and Treatment: The spheroids were embedded in a collagen gel matrix. The gel, containing the spheroids, was then overlaid with culture media containing VEGF to induce sprouting, along with the test TKIs or a control.
    • Imaging and Analysis: After an 18-24 hour incubation period, the spheroids were imaged. The cumulative sprout length per spheroid was quantified as a measure of angiogenic activity.

Signaling Pathways of Anti-Angiogenic TKIs

The diagram below illustrates the intracellular mechanism of action of small-molecule Tyrosine Kinase Inhibitors (TKIs) like this compound, and how it differs from antibody-based therapies, providing context for the in vitro findings.

Interpretation of Key Findings

  • Pan-VEGFR Inhibition: this compound, along with Sunitinib and Axitinib, functions as a pan-VEGFR inhibitor, potently targeting VEGFR1, VEGFR2, and VEGFR3 intracellularly. This is a key advantage over antibody therapies that typically target only one or two VEGF ligands [1].
  • Selectivity and Safety Profile: A critical differentiator is TIE2 inhibition. TIE2 is essential for maintaining vascular stability. The study found that axitinib potently inhibited TIE2, which is considered an undesired trait as it could compromise vascular health. This compound, in contrast, showed no significant inhibition of TIE2, contributing to a potentially more favorable safety profile [1].
  • Mechanism and Melanin Binding: this compound is a Type II TKI, which binds to inactive RTK conformations and is generally associated with greater selectivity than Type I inhibitors like Sunitinib. Furthermore, unlike Sunitinib, this compound does not bind to melanin, which may be a consideration for long-term ocular drug distribution and accumulation [1].

References

Vorolanib everolimus combination vs everolimus monotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison

The randomized, double-blind, multicenter phase III CONCEPT trial provides the most robust data for this comparison [1]. The tables below summarize the key efficacy and safety outcomes.

Table 1: Comparison of Key Efficacy Endpoints

Efficacy Endpoint Vorolanib + Everolimus (n=133) Everolimus Monotherapy (n=133) Hazard Ratio (HR) / P-value
Median PFS (per IRC) 10.0 months (95% CI, 8.2-10.4) 6.4 months (95% CI, 4.7-8.3) HR 0.70; P = 0.0171 [1]
Objective Response Rate (ORR) 24.8% (33/133) 8.3% (11/133) P = 0.0003 [1]
Median Duration of Response (DOR) 11.1 months (95% CI, 5.6-12.9) 13.3 months (95% CI, 5.6-12.9)
Median Overall Survival (OS) 30.4 months (95% CI, 16.5-NE) 25.4 months (95% CI, 19.1-NE) HR 0.94; P = 0.7369 (Immature Data) [1]

Table 2: Overview of Treatment Safety

Safety Profile This compound + Everolimus Everolimus Monotherapy
Patients with Grade ≥3 TRAEs 72.2% (96/133) [1] 53.4% (71/133) [1]
Common Grade ≥3 TRAEs Anemia (15.0%), Neutropenia (10.5%), Proteinuria (9.8%) [2] Anemia (16.5%), Hypertriglyceridemia (6.8%) [2]

Experimental Protocol of the CONCEPT Trial

The data in the tables above were generated through the following rigorous methodology [1] [2]:

  • Study Design: A three-arm, randomized, double-blind, phase III study.
  • Objective: To assess this compound plus everolimus versus either monotherapy as second-line treatment in metastatic RCC.
  • Patient Population: 399 adults (ages 18-75) with advanced or metastatic RCC with a clear cell component who had progressed after one prior VEGF receptor tyrosine kinase inhibitor (TKI) therapy. Patients with brain metastases were excluded.
  • Treatment Regimen: Patients were randomized 1:1:1 to receive:
    • Combination Arm: this compound 200 mg orally once daily + Everolimus 5 mg orally once daily.
    • Monotherapy Arms: this compound 200 mg + placebo, or Everolimus 10 mg + placebo.
  • Treatment Duration: In 28-day continuous cycles until disease progression, unacceptable toxicity, withdrawal, or death.
  • Primary Endpoint: Progression-free survival (PFS) as assessed by an Independent Review Committee (IRC) using RECIST v1.1 criteria.
  • Key Secondary Endpoints: Objective Response Rate (ORR), Overall Survival (OS), and Safety.

Mechanistic Rationale for the Combination

The therapeutic rationale for combining this compound and everolimus lies in the simultaneous inhibition of two crucial signaling pathways in renal cell carcinoma. The following diagram illustrates this synergistic mechanism of action.

G Dual Pathway Inhibition in RCC Treatment VHL VHL Inactivation HIF HIF-1α Stabilization VHL->HIF VEGF VEGF Overexpression HIF->VEGF mTOR_Signaling mTOR Signaling HIF->mTOR_Signaling Angiogenesis Tumor Angiogenesis & Growth VEGF->Angiogenesis mTOR_Signaling->Angiogenesis This compound This compound (VEGFR/PDGFR TKI) This compound->VEGF Inhibits Everolimus Everolimus (mTOR Inhibitor) Everolimus->mTOR_Signaling Inhibits

Figure 1: Dual Pathway Inhibition in RCC Treatment. This diagram shows how VHL gene inactivation leads to HIF-α accumulation, promoting tumor angiogenesis through VEGF and mTOR pathways [3]. This compound inhibits receptor tyrosine kinases (VEGFR/PDGFR) to block VEGF signaling, while everolimus directly inhibits mTOR signaling, providing synergistic suppression of tumor growth [3].

Interpretation and Research Implications

For researchers and clinicians, the CONCEPT trial data indicates:

  • Superior Efficacy: The this compound-everolimus combination represents a more efficacious second-line option for metastatic RCC than single-agent everolimus, based on significantly improved PFS and ORR [1].
  • Manageable Toxicity: The higher rate of adverse events with the combination requires proactive management, but the safety profile is considered manageable with dose adjustments and supportive care [3].
  • Ongoing Evaluation: Overall survival data were immature at the time of analysis, and further follow-up is needed to fully establish the survival benefit of the combination regimen [1].

References

Vorolanib EYP-1901 vs standard anti-VEGF injection burden

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Treatment Burden Comparison

Feature Vorolanib (EYP-1901) Standard Anti-VEGF (Aflibercept)
Dosing System Bioerodible, sustained-release intravitreal insert [1] [2] Intravitreal injection [3]
Therapeutic Class Tyrosine kinase inhibitor (Pan-VEGFR inhibitor) [4] [2] Anti-VEGF-A agent (e.g., Aflibercept) [3]
Primary Dosing Interval ~6 months (potential for longer) [1] [5] ~2 months (fixed interval) or per T&E protocol [6] [3]

| Treatment Burden (wAMD) (Phase 2 DAVIO 2 Trial) | 85% reduction vs. pre-trial; 63% of patients required no supplemental injection through 6-8 months [4] [2] [5] | Fixed 8-week schedule [2] | | Treatment Burden (DME) (Phase 2 VERONA Trial) | 73% of patients (2.7 mg dose) required no supplemental treatment through 24 weeks [2] [5] | 50% of patients required no supplemental treatment through 24 weeks [2] | | Visual Acuity (VA) (wAMD, DAVIO 2) | Non-inferior to aflibercept (Mean BCVA change: +1.0 letters) [2] | Reference (Mean BCVA change: +1.3 letters) [2] | | Visual Acuity (VA) (DME, VERONA) | Early and sustained improvement in VA [4] [5] | - | | Key Mechanism | Inhibits VEGFR-1, -2, -3, and PDGFR; preserves Tie2 pathway [2] | Binds and inhibits VEGF-A (and VEGF-B/PlGF for Aflibercept) [3] |


Experimental Protocols and Trial Designs

The compelling data in the table above comes from rigorous Phase 2 clinical trials. Here is a detailed look at their methodologies.

DAVIO 2 Trial (for wAMD)
  • ClinicalTrials.gov Identifier: NCT05381948 [4] [2]
  • Objective: To evaluate the efficacy and safety of EYP-1901 compared to aflibercept in patients with previously treated wAMD (neovascular AMD) [2] [5].
  • Design: A phase 2, randomized, open-label trial.
  • Methodology:
    • Patient Population: Patients with wAMD who had previously responded to anti-VEGF therapy.
    • Loading Dose: All patients received three initial monthly loading doses of intravitreal aflibercept (2 mg) [5].
    • Randomization & Intervention: Patients were then randomized to receive either:
      • A single injection of EYP-1901 (at 2 mg or 3 mg dose levels).
      • Continued aflibercept (2 mg) on a fixed 8-week schedule.
    • Supplemental Treatment: EYP-1901 patients were allowed to receive supplemental aflibercept if pre-specified criteria for disease activity were met [2] [5].
    • Primary Endpoints: Key measures included the change in Best-Corrected Visual Acuity (BCVA) from baseline and the rate of patients who did not require supplemental injections.
VERONA Trial (for DME)
  • ClinicalTrials.gov Identifier: NCT06099184 [4] [2]
  • Objective: To assess the efficacy and safety of EYP-1901 in patients with Diabetic Macular Edema (DME) [2] [5].
  • Design: A phase 2, randomized, controlled trial.
  • Methodology:
    • Patient Population: Patients diagnosed with DME.
    • Loading Dose: Patients received an aflibercept (2 mg) loading dose [2].
    • Randomization & Intervention: Patients were randomized to receive either:
      • A single injection of EYP-1901 (at 1.3 mg or 2.7 mg dose levels).
      • A sham procedure.
    • Supplemental Treatment: Patients could receive supplemental aflibercept based on pre-defined criteria for disease recurrence [2].
    • Primary Endpoint: The primary outcome was the time to first supplemental injection. Secondary endpoints included changes in BCVA and central retinal thickness [4] [5].

Mechanism of Action and Signaling Pathways

EYP-1901's innovative approach lies in both its delivery technology and its drug's mechanism of action.

  • Sustained Delivery Technology: EYP-1901 consists of this compound packaged in a bioerodible polymer matrix (Durasert E) [1]. After a single intravitreal injection, the insert is designed to erode slowly, releasing a consistent, therapeutic dose of this compound into the vitreous for approximately six to nine months [1] [2]. This technology is the foundation for the dramatic reduction in injection frequency.

  • Dual Pathway Inhibition by this compound: Unlike monoclonal antibodies (e.g., aflibercept) that act outside the cell, this compound is a small-molecule tyrosine kinase inhibitor that works inside the cell.

The following diagram illustrates its unique intracellular targeting strategy compared to standard anti-VEGF agents:

G VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR mAb Standard Anti-VEGF (e.g., Aflibercept) mAb->VEGF Extracellular Binding TK_Domain Intracellular Tyrosine Kinase Domain VEGFR->TK_Domain Signaling Angiogenesis & Leakage TK_Domain->Signaling This compound This compound (EYP-1901) This compound->TK_Domain Intracellular Inhibition PDGFR PDGFR This compound->PDGFR Intracellular Inhibition PDGFR->Signaling

This mechanism allows this compound to potentially inhibit angiogenesis more broadly by targeting multiple VEGF receptors (VEGFR-1, -2, -3) as well as the PDGFR pathway, which is implicated in VEGF-independent disease mechanisms [4] [2]. A key differentiator noted in research is that it appears to preserve the Tie2 pathway, which is important for vascular stability [2] [5].

Interpretation and Future Directions

The data indicates that EYP-1901 is not simply another anti-VEGF agent, but a potential paradigm shift towards sustained, proactive disease management.

  • Summary of Advantages: The primary advantage is a profound reduction in treatment burden, which could improve patient adherence and quality of life. Its novel intracellular mechanism may provide more comprehensive pathway inhibition. The favorable safety profile observed in nearly 200 patients across trials is also encouraging [4] [5].
  • Current Status: The pivotal Phase III trials for wAMD (LUGANO and LUCIA) have completed enrollment, with data expected in the coming year. Positive results would support a submission for FDA review [4] [5].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

439.20196787 Da

Monoisotopic Mass

439.20196787 Da

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YP8G3I74EL

Wikipedia

Vorolanib

Dates

Last modified: 04-14-2024
1. Lejia Xu, et al. CM082 Enhances the Efficacy of Chemotherapeutic Drugs by Inhibiting the Drug Efflux Function of ABCG2. Mol Ther Oncolytics. 2019 Dec 27;16:100-110.

2. Kun Zhang, et al. CM082, a novel angiogenesis inhibitor, enhances the antitumor activity of ZD1839 on epidermal growth factor receptor mutant non-small cell lung cancer in vitro and in vivo. Thorac Cancer. 2020 Jun;11(6):1566-1577.

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